Agi-134
描述
Alpha-Gal this compound is a synthetic alpha Gal (aGal) molecule, with potential immunomodulating and antineoplastic activities. Upon intratumoral injection of aGal this compound, aGal coats the cancer cell membranes and triggers an anti-aGal antibody-mediated immune response leading to an initial complement-dependent and antibody-dependent cellular cytotoxicity (ADCC). This cytotoxicity causes release from tumor cells and subsequent uptake of released tumor-associated antigens (TAAs) by antigen-presenting cells (APCs). This may activate a systemic immune response against the TAAs and may eradicate cancer cells. aGal is a cell-surface carbohydrate antigen not expressed by humans while being expressed by all other mammals and bacteria. Anti-aGal antibodies are continuously and abundantly produced by humans due to exposure to aGal present on intestinal bacteria in the digestive system.
This compound is a Oligosaccharide drug with a maximum clinical trial phase of I and has 1 investigational indication.
属性
CAS 编号 |
1821461-84-0 |
|---|---|
分子式 |
C70H126N3O26P |
分子量 |
1456.7 g/mol |
IUPAC 名称 |
[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C70H126N3O26P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-57(80)91-48-51(94-58(81)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)49-93-100(88,89)92-44-42-72-56(79)38-35-34-37-55(78)71-41-36-43-90-68-59(73-50(3)77)62(84)66(54(47-76)97-68)98-70-65(87)67(61(83)53(46-75)96-70)99-69-64(86)63(85)60(82)52(45-74)95-69/h18-21,51-54,59-70,74-76,82-87H,4-17,22-49H2,1-3H3,(H,71,78)(H,72,79)(H,73,77)(H,88,89)/b20-18-,21-19-/t51-,52-,53-,54-,59-,60+,61+,62-,63+,64-,65-,66-,67+,68-,69-,70+/m1/s1 |
InChI 键 |
ZJYQGJWRGLACDM-UNBAAJOISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCC(=O)NCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)NC(=O)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC(=O)NCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)NC(=O)C)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
Foundational & Exploratory
AGI-134: A Novel In-Situ Cancer Vaccine Activating a Systemic Anti-Tumor Immune Response
An In-depth Technical Guide on the Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-134 is a first-in-class, fully synthetic alpha-galactosyl (α-Gal) glycolipid-like small molecule designed to act as an in-situ cancer vaccine.[1][2] Administered intratumorally, this compound spontaneously incorporates into the plasma membranes of cancer cells, presenting the α-Gal epitope on their surface.[1][3] This triggers a multi-pronged attack by the immune system, leveraging the naturally high abundance of anti-Gal antibodies in humans.[1] The binding of these antibodies to the α-Gal-labeled tumor cells initiates both complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to rapid tumor cell lysis. This localized cell death releases a broad spectrum of tumor-associated antigens (TAAs), which are subsequently taken up by antigen-presenting cells (APCs). The activated APCs then prime a systemic, T-cell mediated adaptive immune response against the patient's specific tumor neoantigens, resulting in the destruction of both local and distant tumors in what is known as an abscopal effect. Preclinical and clinical studies have demonstrated the potential of this compound to induce robust anti-tumor immunity, both as a monotherapy and in synergy with checkpoint inhibitors.
Core Mechanism of Action
This compound's mechanism of action is centered on redirecting the potent, pre-existing anti-Gal immune response towards malignant tissues. Humans, unlike most other mammals, do not express the α-Gal epitope and consequently maintain a high titer of circulating anti-Gal IgG and IgM antibodies due to exposure to α-Gal-expressing bacteria in the gut microbiome. This compound harnesses this natural immunity to convert a patient's own tumor into an autologous vaccine.
The process can be broken down into the following key steps:
-
Tumor Cell Labeling: Following intratumoral injection, the lipid tail of this compound facilitates its insertion into the cancer cell membrane, effectively decorating the tumor with α-Gal epitopes.
-
Innate Immune Activation: The newly presented α-Gal epitopes are rapidly recognized and bound by circulating anti-Gal IgM and IgG antibodies.
-
Tumor Cell Lysis:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM antibodies potently activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface and subsequent osmotic lysis. In vitro studies have demonstrated this compound-induced deposition of complement components C3b/C3bi and the MAC (C5b-C9) on human cancer cell lines.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies bound to the tumor cells engage Fcγ receptors on natural killer (NK) cells, triggering the release of cytotoxic granules and inducing apoptosis of the cancer cells.
-
-
In-Situ Vaccination and Adaptive Immune Response: The CDC and ADCC-mediated tumor cell destruction creates a pro-inflammatory tumor microenvironment and releases a diverse pool of TAAs. These antigens are then taken up by APCs, such as dendritic cells (DCs). The activated APCs process and present these TAAs to T cells, leading to the generation of a systemic, tumor-specific CD8+ T cell response. This adaptive immunity targets not only the primary, injected tumor but also distant, untreated metastatic lesions (abscopal effect).
Preclinical Data
Numerous preclinical studies in mouse models have demonstrated the anti-tumor efficacy of this compound. These studies have been crucial in establishing the proof-of-concept for its mechanism of action.
In Vitro Studies
| Cell Lines | Experiment | Key Findings | Reference |
| Human SW480 and A549 adenocarcinoma | This compound treatment followed by incubation with human serum | Enhanced binding of anti-Gal IgG and IgM to the cell surface. | |
| Human A549 and SW480 adenocarcinoma | This compound treatment and incubation with normal human serum (NHS) | Induced complement-dependent killing of SW480 cells. | |
| Human A549 adenocarcinoma | This compound treatment and incubation with NHS | Induced deposition of complement C3b/C3bi and formation of the membrane attack complex (MAC) C5b-C9. | |
| Human and mouse cancer cells | This compound treatment | This compound inserts into the plasma membranes. | |
| This compound-treated cells | Incubation with human APCs and murine CD8α+ dendritic cells | Increased phagocytosis of tumor cells by APCs. Cross-presentation of tumor antigens by CD8α+ DCs, leading to activation of antigen-specific CD8+ T cells. |
In Vivo Studies
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| α1,3GT-/- mice (produce anti-Gal antibodies) | B16F10 and JB/RH melanoma | Single intratumoral injection of this compound | Potent inhibition of the growth of untreated, distal tumors (abscopal effect). This effect was dependent on the presence of anti-Gal antibodies. A single dose protected against contralateral tumor development for over 90 days. | |
| Melanoma mouse models | Melanoma | Two intratumoral injections of this compound (24 hours apart) | In one model, 50% of mice had complete tumor regression vs. 24% in controls. In a second model, 67% of treated mice had complete regression vs. 0% in controls. This compound treatment led to a significant survival benefit. | |
| α1,3GT-/- mice | B16-F10 melanoma | This compound in combination with an anti-PD-1 antibody | Synergistic effect in protecting from secondary tumor growth. |
Clinical Data
A Phase 1/2a clinical trial has been conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with unresectable metastatic solid tumors.
Phase 1/2a Study Design
-
Part 1 (Dose-Escalation): 5 patients were treated to determine the safety, tolerability, and recommended Phase 2 dose (RP2D).
-
Part 2 (Dose Expansion): 33 patients were treated at the RP2D.
Key Clinical Findings
| Parameter | Finding | Reference |
| Safety and Tolerability | The study met its primary endpoint. This compound was found to be safe and well-tolerated, with no dose-limiting toxicities reported. The maximum tolerated dose was not reached, and the RP2D was determined to be up to 200mg. Treatment-related adverse events were mostly transient and mild to moderate. | |
| Immune Response | Most patients analyzed showed an increase in Alpha-Gal antibodies, indicating increased overall immune activity. | |
| Tumor Microenvironment Modulation | Increases in antigen-presenting cells (APCs) were observed in most tissue samples analyzed. T cell and macrophage infiltration was seen in approximately one-third of evaluable patients' injected tumors and in approximately half of evaluable patients' uninjected lesions. | |
| Clinical Efficacy | 29% of patients in the trial achieved a best overall response of stable disease. |
Immune Response Biomarkers (Evaluable Patients, n=17)
| Biomarker | Injected Lesions | Uninjected Lesions | Reference |
| Increase in Conventional Dendritic Cells (CD11c+ HLADR+) | 59% (10/17) showed an increase within or outside the tumor. | Not specified | |
| Increase in T helper cells (CD3+CD4+) | 29% (5/17) | 47% (8/17) | |
| Increase in Cytotoxic T cells (CD3+CD8+) | 35% (6/17) | 47% (8/17) | |
| Increase in Macrophages (CD68+) | 24% (4/17) | 47% (5/17) |
Experimental Protocols
In Vitro Cell-Based Assays
-
Cell Lines: Human SW480 and A549 adenocarcinoma cell lines, as well as B16F10 and JB/RH melanoma cell lines, were utilized. These cell lines lack α-Gal epitopes.
-
This compound Treatment: Cells were treated with this compound to facilitate its incorporation into the cell membranes.
-
Antibody Binding Assay: this compound-treated cells were incubated with human serum to assess the binding of naturally occurring anti-Gal IgG and IgM antibodies.
-
Complement-Dependent Cytotoxicity (CDC) Assay: this compound-treated cells were incubated in normal human serum (NHS) as a source of complement and anti-Gal antibodies. Cell death was measured to determine the extent of CDC.
-
Complement Deposition Assay: Following incubation with NHS, cells were analyzed by flow cytometry for the deposition of complement components such as C3b/C3bi and the MAC (C5b-C9).
-
Antigen Presentation Assay: this compound-treated cells were killed and then co-cultured with antigen-presenting cells (APCs), such as dendritic cells. The subsequent activation of antigen-specific CD8+ T cells was measured to assess cross-presentation.
In Vivo Murine Studies
-
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice were used. These mice, like humans, do not express α-Gal epitopes and can be immunized to produce anti-Gal antibodies.
-
Tumor Models: B16F10 and JB/RH melanoma cell lines, which also lack α-Gal expression, were used to establish tumors in the mice.
-
Treatment Protocol: this compound was administered via intratumoral injection. In some studies, a single injection was used, while in others, two injections were given 24 hours apart.
-
Efficacy Assessment: Tumor growth was monitored for up to 32 days or longer. The primary endpoint was often tumor regression and overall survival. The abscopal effect was evaluated by measuring the growth of untreated, contralateral tumors.
-
Combination Therapy: To assess synergy, this compound was administered in combination with an anti-PD-1 antibody.
Conclusion
This compound represents a novel and promising approach in cancer immunotherapy. By leveraging a pre-existing and potent immune pathway, it effectively converts a "cold" tumor into a "hot," immunologically active one. The in-situ vaccination strategy initiated by this compound leads to the generation of a systemic, patient-specific anti-tumor T-cell response, capable of targeting both primary and metastatic disease. The encouraging preclinical data, coupled with the safety and initial efficacy signals from the Phase 1/2a clinical trial, underscore the potential of this compound as a valuable addition to the cancer immunotherapy armamentarium, particularly in combination with other immunomodulatory agents like checkpoint inhibitors. Further clinical development is warranted to fully elucidate its therapeutic potential across various solid tumor types.
References
- 1. This compound, a fully synthetic α-Gal-based cancer immunotherapy: Synergy with an anti-PD-1 antibody and pre-clinical pharmacokinetic and toxicity profiles. - ASCO [asco.org]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kickstarting the cancer immunity cycle with this compound [acir.org]
AGI-134: A Synthetic Alpha-Gal Glycolipid Repurposing Natural Immunity for In Situ Cancer Vaccination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AGI-134 is a novel, synthetic alpha-Gal glycolipid designed to function as an in situ cancer vaccine. By leveraging the naturally occurring, high-titer anti-Gal antibodies present in humans, this compound marks tumor cells for destruction by the host immune system. This process initiates a cascade of immune events, leading to the generation of a systemic, tumor-specific T-cell response. This guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
The concept of in situ vaccination, where a tumor is turned into a personalized vaccine, represents a promising frontier in cancer immunotherapy. This compound embodies this approach by utilizing the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate antigen not naturally expressed in humans but common on bacteria and non-primate mammals.[1] Consequently, humans possess a high concentration of circulating anti-Gal antibodies.[1] this compound is a synthetic glycolipid that, when administered intratumorally, spontaneously incorporates into the plasma membrane of cancer cells, effectively "painting" them with the alpha-Gal epitope.[2][3] This artificial decoration triggers a powerful and localized immune response, leading to tumor cell lysis and the release of tumor-associated antigens (TAAs), thereby initiating a broader, systemic anti-tumor immunity.
Mechanism of Action
The immunotherapeutic activity of this compound is initiated by the binding of pre-existing anti-Gal antibodies to the alpha-Gal epitopes displayed on the surface of this compound-labeled tumor cells.[4] This binding event triggers a dual-pronged attack on the tumor through complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).
2.1. Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway. This leads to the deposition of complement proteins, such as C3b, on the tumor cell surface and the formation of the membrane attack complex (MAC), which creates pores in the cell membrane, causing cell lysis. The cleavage of complement components also generates anaphylatoxins like C5a, which act as potent chemoattractants for immune cells, further amplifying the inflammatory response within the tumor microenvironment.
2.2. Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of anti-Gal IgG antibodies bound to this compound-labeled tumor cells is recognized by Fcγ receptors on immune effector cells, primarily Natural Killer (NK) cells. This engagement activates the NK cells to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cells.
2.3. In Situ Vaccine Effect and Systemic Immunity: The destruction of tumor cells by CDC and ADCC leads to the release of a broad spectrum of TAAs. These antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are recruited to the inflamed tumor site. The APCs process these TAAs and present them to T cells in the draining lymph nodes, leading to the activation and expansion of tumor-specific CD8+ cytotoxic T lymphocytes and CD4+ helper T cells. These activated T cells can then circulate throughout the body to identify and eliminate distant metastatic tumor cells, an effect known as the abscopal effect.
References
- 1. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors [prnewswire.com]
AGI-134: An In-Depth Technical Guide to its Immunogenic Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-134 is a novel, synthetic α-Galactosylceramide (α-Gal) glycolipid designed to induce immunogenic cell death (ICD) and generate a robust, systemic anti-tumor immune response. Administered intratumorally, this compound integrates into the tumor cell membrane, marking it for destruction by the host's pre-existing anti-α-Gal (anti-Gal) antibodies. This triggers a cascade of immune events, transforming the tumor into an in situ personalized vaccine. This technical guide provides a comprehensive overview of the this compound-induced immunogenic cell death pathway, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.
Mechanism of Action: A Multi-pronged Attack on Cancer
This compound orchestrates a powerful anti-tumor response by hijacking a natural and potent arm of the human immune system. The mechanism can be dissected into several key stages:
-
Tumor Cell Labeling: Following intratumoral injection, the lipophilic tail of this compound facilitates its spontaneous insertion into the plasma membrane of cancer cells. This effectively decorates the tumor with α-Gal epitopes, a carbohydrate antigen not naturally expressed on human cells.[1]
-
Recognition by Pre-existing Antibodies: Humans possess high titers of naturally occurring anti-Gal antibodies, primarily of the IgM and IgG isotypes, due to constant exposure to α-Gal-expressing gut bacteria.[1] These circulating anti-Gal antibodies readily recognize and bind to the this compound molecules on the tumor cell surface.[2]
-
Induction of Immunogenic Cell Death: The binding of anti-Gal antibodies to this compound-labeled tumor cells initiates two potent cell death pathways:
-
Complement-Dependent Cytotoxicity (CDC): The binding of IgM anti-Gal antibodies is a powerful activator of the classical complement pathway.[2] This leads to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, creating pores and inducing rapid cell lysis.[3]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): IgG anti-Gal antibodies bound to the tumor cells are recognized by Fcγ receptors on natural killer (NK) cells and other immune effector cells. This engagement triggers the release of cytotoxic granules, such as perforin and granzymes, leading to apoptosis of the tumor cell.
-
-
Antigen Presentation and T-Cell Activation: The lytic and apoptotic cell death induced by CDC and ADCC releases a plethora of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This creates a pro-inflammatory tumor microenvironment that attracts and activates antigen-presenting cells (APCs), particularly dendritic cells (DCs). These APCs engulf the tumor debris, process the TAAs, and present them on MHC class I and II molecules to naïve T-cells in the draining lymph nodes. This leads to the priming and activation of tumor-specific CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.
-
Systemic Anti-Tumor Immunity (Abscopal Effect): The activated, tumor-specific T-cells then circulate throughout the body, capable of recognizing and eliminating untreated, distant metastatic lesions. This systemic response, known as the abscopal effect, is a hallmark of successful cancer immunotherapy and has been observed in preclinical models of this compound treatment.
Signaling Pathways and Experimental Workflows
This compound Induced Immunogenic Cell Death Pathway
Caption: this compound signaling pathway leading to systemic anti-tumor immunity.
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for CDC and ADCC assays.
Experimental Workflow for In Vivo Abscopal Effect Model
Caption: Workflow for in vivo abscopal effect evaluation.
Quantitative Data Summary
Preclinical In Vivo Efficacy in Melanoma Models
| Parameter | Mouse Model 1 (B16-F10) | Mouse Model 2 (JB/RH) | Reference |
| Complete Tumor Regression (Primary Tumor) | 50% with this compound vs. 24% in control | 67% with this compound vs. 0% in control | |
| Contralateral Tumor Development (Abscopal Effect) | 16% with this compound vs. 86% in PBS control | Not Reported | |
| Survival | Significantly increased compared to control | Significantly increased compared to control | |
| Synergy with anti-PD-1 (Contralateral Tumor Development) | 6% with this compound + anti-PD-1 vs. 38% with this compound alone, 62% with anti-PD-1 alone, and 77% in mock-treated | Not Reported |
Phase 1/2a Clinical Trial Biomarker Data (Metastatic Solid Tumors)
| Biomarker | Injected Lesions | Uninjected Lesions | Reference |
| Increase in Conventional Dendritic Cells (CD11c+ HLADR+) | 59% (10/17) of evaluable patients showed an increase within or outside the tumor | Not Reported | |
| Increase in T Helper Cells (CD3+CD4+) | 29% (5/17) of evaluable patients | 47% (8/17) of evaluable patients | |
| Increase in Cytotoxic T-cells (CD3+CD8+) | 35% (6/17) of evaluable patients | 47% (8/17) of evaluable patients | |
| Increase in Macrophages (CD68+) | 24% (4/17) of evaluable patients | 47% (5/17) of evaluable patients | |
| Best Overall Response | 29% (11/38) of patients achieved Stable Disease | N/A |
Detailed Experimental Protocols
In Vitro Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Lines: A549 (human lung carcinoma) or SW480 (human colon adenocarcinoma).
-
This compound Labeling:
-
Harvest and wash tumor cells.
-
Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.
-
Add this compound to a final concentration of 500 µg/mL.
-
Incubate for 1 hour at 37°C with rotation.
-
Wash cells three times with ice-cold PBS to remove unbound this compound.
-
-
CDC Assay:
-
Resuspend this compound-labeled cells in assay medium.
-
Plate cells in a 96-well plate.
-
Add normal human serum (NHS) as a source of anti-Gal antibodies and complement to a final concentration of 2.5-50%.
-
Incubate for 10-45 minutes at 37°C.
-
Measure cell lysis using a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.
-
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Cell Lines and Effector Cells: A549 target cells and human NK cells as effector cells.
-
This compound Labeling: As described in the CDC assay protocol.
-
ADCC Assay:
-
Plate this compound-labeled A549 cells in a 96-well plate.
-
Add human NK cells at an effector-to-target ratio of 10:1.
-
Add affinity-purified human anti-Gal IgG to a final concentration of 30 µg/mL.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
Measure cell lysis using an LDH release assay or a reporter assay that measures FcγRIIIa activation.
-
In Vitro Antigen Cross-Presentation Assay
-
Cell Lines and Primary Cells: CHO-K1 cells transduced to express ovalbumin (OVA), and murine CD8α+ dendritic cells (DCs).
-
Induction of Cell Death:
-
Label OVA-expressing CHO-K1 cells with 1 mg/mL this compound as described above.
-
Induce cell death by incubating with 50% NHS.
-
-
Co-culture and T-cell Activation:
-
Co-culture the this compound-treated, dying CHO-OVA cells with CD8α+ DCs at varying ratios.
-
After 4 hours, add OT-I CD8+ T-cells (which recognize the OVA peptide SIINFEKL presented on MHC class I) to the co-culture.
-
Incubate overnight.
-
Measure T-cell activation by quantifying IFN-γ production in the supernatant using an ELISA.
-
In Vivo Murine Melanoma Abscopal Model
-
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, do not express α-Gal and produce anti-Gal antibodies.
-
Tumor Inoculation:
-
Inject 1x10^6 B16-F10 melanoma cells subcutaneously into the right flank (primary tumor) and left flank (secondary, contralateral tumor) of each mouse.
-
-
Treatment:
-
When the primary tumors reach a predetermined size, intratumorally inject 1 mg of this compound in 100 µL of PBS into the primary tumor only.
-
Administer a second dose 24 hours later.
-
-
Monitoring and Analysis:
-
Measure the volume of both the primary and secondary tumors 2-3 times per week.
-
Monitor the survival of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for immune cell infiltration.
-
Conclusion
This compound represents a promising and innovative approach to cancer immunotherapy. By leveraging the body's abundant, pre-existing anti-Gal antibodies, it effectively triggers immunogenic cell death, leading to the generation of a personalized, systemic anti-tumor immune response. The robust preclinical data demonstrating tumor regression, an abscopal effect, and synergy with checkpoint inhibitors, coupled with the encouraging biomarker data from the Phase 1/2a clinical trial, underscore the potential of this compound as a valuable addition to the cancer treatment arsenal. Further clinical development is warranted to fully elucidate its therapeutic efficacy in various solid tumor indications.
References
AGI-134: Reshaping the Tumor Microenvironment from Immunologically "Cold" to "Hot"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AGI-134 is a novel, synthetic alpha-Gal glycolipid immunotherapy designed to fundamentally reshape the tumor microenvironment (TME). By leveraging the body's pre-existing, abundant anti-Gal antibodies, this compound triggers a cascade of immune events that convert immunologically "cold" tumors into "hot" ones, thereby making them susceptible to immune-mediated destruction. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action: An In-Situ Vaccine
This compound functions as an in-situ autologous vaccine, initiating a powerful anti-tumor immune response through a multi-step process. Upon intratumoral injection, the synthetic glycolipid spontaneously incorporates into the plasma membranes of cancer cells, decorating them with alpha-Gal epitopes.[1][2] This marks the tumor cells for destruction by the host immune system.
The subsequent binding of naturally occurring anti-Gal antibodies initiates a dual-pronged attack:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies to the alpha-Gal epitopes on the tumor cell surface activates the classical complement pathway.[1] This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, causing cell lysis. The activation of the complement cascade also releases pro-inflammatory anaphylatoxins, such as C5a, which further contribute to the inflammatory TME.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells become targets for immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc portion of the bound antibodies and induce apoptosis.
This initial destruction of tumor cells releases a wave of tumor-associated antigens (TAAs) in a pro-inflammatory context. This "in-situ vaccine" effect facilitates the uptake of TAAs by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and migration to draining lymph nodes. In the lymph nodes, these APCs present the TAAs to T-cells, priming a systemic, tumor-specific T-cell response capable of targeting both the primary, injected tumor and distant, non-injected metastases (an abscopal effect).
Preclinical Evidence: In Vitro and In Vivo Studies
In Vitro Studies: Establishing the Fundamental Mechanism
A series of in vitro experiments using human cancer cell lines (SW480 and A549) established the foundational mechanism of this compound.
Data Summary: In Vitro Effects of this compound
| Experiment | Cell Lines | Key Findings | Reference |
| This compound Incorporation | SW480, A549 | This compound incorporates into cancer cell membranes, presenting the α-Gal epitope on the cell surface. | |
| Anti-Gal Antibody Binding | SW480, A549 | Enhanced binding of human anti-Gal IgG and IgM antibodies to this compound-treated cells. | |
| Complement-Dependent Cytotoxicity (CDC) | SW480, A549 | This compound-treated cells were killed when incubated with normal human serum (NHS); this killing was shown to be complement-dependent. | |
| Complement Deposition | A549 | Increased deposition of complement components C3b/C3bi and the Membrane Attack Complex (MAC) on this compound-treated cells. | |
| Phagocytosis by APCs | A549 | Increased phagocytosis of this compound-treated and opsonized cancer cells by antigen-presenting cells. | |
| Antigen Cross-Presentation | - | Antigen from this compound-treated cells is cross-presented by CD8α+ dendritic cells, leading to the activation of antigen-specific CD8+ T-cells. |
Experimental Protocol: In Vitro Complement-Dependent Cytotoxicity Assay
-
Cell Culture: Human adenocarcinoma cell lines SW480 and A549 are cultured in appropriate media.
-
This compound Treatment: Cells are treated with this compound to allow for incorporation into the cell membrane.
-
Incubation with Serum: this compound-treated cells are incubated with normal human serum (NHS) as a source of complement proteins and anti-Gal antibodies. Control groups include untreated cells and cells incubated with heat-inactivated NHS (to deactivate complement).
-
Viability Assessment: Cell viability is assessed using a standard assay (e.g., MTS or CellTiter-Glo) to quantify cell death.
-
Complement Deposition Analysis: To confirm the mechanism, this compound-treated cells incubated with NHS are stained with fluorescently labeled antibodies against complement components (e.g., C3b, C5b-9) and analyzed by flow cytometry.
In Vivo Studies: Demonstrating Anti-Tumor Efficacy in Mouse Models
The anti-tumor efficacy of this compound was evaluated in α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack α-Gal epitopes and produce anti-Gal antibodies.
Data Summary: In Vivo Efficacy of this compound in Mouse Melanoma Models
| Model | Treatment | Key Findings | Reference |
| B16F10 Melanoma (Primary Tumor) | Intratumoral this compound | Almost 50% of this compound-treated tumors fully regressed vs. 24% in the PBS controls. | |
| B16.OVA Melanoma (Primary Tumor) | Intratumoral this compound | 67% of this compound-treated tumors fully regressed vs. 0% in PBS-treated mice. | |
| B16F10 Melanoma (Survival) | Intratumoral this compound | Significant survival benefit: 23% of this compound-treated mice died or required euthanasia by Day 27 vs. 43% in the PBS group (p < 0.05). | |
| B16F10 Melanoma (Abscopal Effect) | Single intratumoral injection into a primary tumor | Contralateral tumors developed in only 16% of this compound-treated mice compared to 86% of PBS-treated mice. | |
| B16F10 Melanoma (Complement Activation) | Intratumoral this compound | Significantly increased levels of complement fragment C5a in tumor homogenates 2.5 hours after treatment compared to vehicle. | |
| B16F10 Melanoma (Synergy with anti-PD-1) | Suboptimal doses of this compound and anti-PD-1 | Only 6% of mice in the combination group developed a distal tumor within 35 days, compared to 38% with this compound alone, 62% with anti-PD-1 alone, and 77% in the mock-treated group. |
Experimental Protocol: In Vivo Mouse Melanoma Model
-
Animal Model: α1,3GT-/- mice are used. These mice are immunized to ensure the production of anti-Gal antibodies.
-
Tumor Induction: B16F10 or JB/RH melanoma cells, which lack α-Gal expression, are injected subcutaneously into the flank of the mice. For abscopal effect studies, tumors are induced on both flanks.
-
This compound Administration: Once tumors reach a specified size (e.g., 2-5 mm in diameter), this compound is administered via intratumoral injection. A typical dosing regimen is two injections of 1-1.25 mg this compound, 24 hours apart.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly for the duration of the study.
-
Survival Analysis: Animal survival is monitored, with euthanasia performed when tumors reach a predetermined size.
-
Complement Activation Measurement: For complement activation studies, tumors are excised a few hours after this compound injection. The concentration of complement components, such as C5a, in the tumor homogenate is measured by ELISA.
Clinical Development: Phase 1/2a Study in Solid Tumors
A first-in-human, Phase 1/2a, multicenter, open-label study (NCT03593226) was conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with unresectable metastatic solid tumors.
Study Design and Endpoints
-
Part 1 (Dose Escalation): Assessed the safety and tolerability of escalating doses of intratumorally injected this compound as a monotherapy to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Part 2 (Dose Expansion): Evaluated the safety, tolerability, and anti-tumor activity of this compound at the RP2D as a monotherapy in a basket cohort of multiple solid tumor types.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints: Generation of an immune response and markers of clinical efficacy.
Key Clinical Findings
The study met its primary endpoint, demonstrating that this compound is safe and well-tolerated.
Data Summary: Phase 1/2a Clinical Trial of this compound
| Parameter | Finding | Reference |
| Patient Population | 38 patients with unresectable metastatic solid tumors (including melanoma, colon, breast, squamous cell, sarcoma, cervical node, endometrial, and synovial cancers). | |
| Safety and Tolerability | This compound was safe and well-tolerated with no dose-limiting toxicities reported. Treatment-related adverse events were transient and mostly mild to moderate. The MTD was not reached, and the RP2D was determined to be up to 200mg. | |
| Clinical Response | Best overall response of stable disease (SD) was observed in 29% (11/38) of patients. | |
| Immune Response Biomarkers | - Most patients showed an increase in Alpha-Gal antibodies. - Increases in antigen-presenting cells (APCs) were observed in most tissue samples analyzed. - T-cell and macrophage tumor infiltration was seen in approximately one-third of evaluable patients' injected tumors and in approximately half of evaluable patients' uninjected lesions. |
Experimental Protocol: Clinical Trial Biomarker Analysis (General Overview)
-
Sample Collection: Tumor biopsies (from both injected and uninjected lesions) and blood samples are collected at baseline and at various time points during the study.
-
Immunohistochemistry (IHC): Tumor biopsies are analyzed by IHC to assess the infiltration of various immune cell populations, such as CD4+ T-helper cells, CD8+ cytotoxic T-cells, macrophages (CD68+), and dendritic cells (CD11c+ HLADR+).
-
Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are analyzed by flow cytometry to quantify changes in immune cell populations.
-
ELISA: Serum samples are analyzed by ELISA to measure the levels of anti-Gal antibodies.
References
- 1. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Agi-134: An In-Depth Technical Guide to a Novel Immunotherapeutic for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Agi-134, a first-in-class, fully synthetic alpha-Gal glycolipid designed to activate a patient's own immune system to fight solid tumors. This compound presents a unique mechanism of action, transforming the tumor into an in situ vaccine to elicit a robust and systemic anti-tumor immune response. This document details the core preclinical data, experimental methodologies, and the underlying signaling pathways, offering a thorough resource for professionals in the field of oncology drug development.
Core Mechanism of Action
This compound is an amphiphilic molecule that spontaneously incorporates into the plasma membranes of tumor cells following intratumoral injection.[1] This process effectively "paints" the tumor cells with the alpha-Gal (Galα1-3Galβ1-4GlcNAc-R) epitope.[1] Humans, unlike most other mammals, do not express the alpha-Gal antigen and consequently have high titers of circulating anti-alpha-Gal (anti-Gal) antibodies due to exposure to gut bacteria.[2] this compound leverages this pre-existing immunity by directing these natural antibodies to the tumor site.
The binding of anti-Gal antibodies to this compound-coated tumor cells initiates a cascade of immune responses, primarily through two key pathways:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface and subsequent cell lysis.[1][3]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, marking them for destruction by natural killer (NK) cells and other immune effector cells that recognize the Fc portion of the bound antibodies.
This initial destruction of tumor cells creates a pro-inflammatory microenvironment and releases a broad spectrum of tumor-associated antigens (TAAs). These antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and migration to lymph nodes. In the lymph nodes, the APCs present the TAAs to T cells, priming a systemic, T cell-mediated adaptive immune response against both the primary, injected tumor and distant, uninjected metastases (an abscopal effect).
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Efficacy of this compound
| Assay Type | Cell Lines | This compound Concentration | Key Findings | Reference |
| Complement-Dependent Cytotoxicity (CDC) | SW480 (human colon adenocarcinoma), A549 (human lung carcinoma) | Not specified | This compound treatment led to complement-dependent killing of tumor cells when incubated with normal human serum. | |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | A549 | 0.5 mg/ml | This compound treatment of A549 cells resulted in a significant increase in FcγRIIIa activation in a reporter assay, indicating the induction of ADCC. | |
| Phagocytosis by Macrophages | A549 | 500 µg/mL | This compound-treated A549 cells showed a higher rate of phagocytosis by human monocyte-derived macrophages compared to untreated cells. | |
| Antigen Cross-Presentation by Dendritic Cells | CHO-K1 cells expressing ovalbumin (CHO-OVA) | 500 µg/mL | Incubation of this compound-treated and complement-killed CHO-OVA cells with CD8α+ dendritic cells led to increased activation of OVA-specific OT-I T cells, demonstrating cross-presentation. |
In Vivo Efficacy of this compound in Murine Melanoma Models
| Animal Model | Treatment Regimen | Primary Tumor Response | Abscopal Effect (Untreated Distal Tumor) | Survival Benefit | Reference |
| α1,3GT-/- mice with B16.F10 melanoma | Two intratumoral injections of 1-1.25 mg this compound, 24 hours apart | 50% complete tumor regression | Contralateral tumors developed in only 16% of this compound-treated mice compared to 86% of PBS-treated mice. | Significant survival benefit, with only 23% of treated mice requiring euthanasia by day 27 compared to 43% in the control group. | |
| α1,3GT-/- mice with B16.OVA melanoma | Two intratumoral injections of 1-1.25 mg this compound, 24 hours apart | 67% complete tumor regression | Not specified | Not specified | |
| α1,3GT-/- mice with JB/RH melanoma | Not specified | Significant antitumor effects | Protection against contralateral tumor development for over 90 days. | Survival benefit observed. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures involved in the preclinical evaluation of this compound.
Caption: Mechanism of action of this compound, from intratumoral injection to systemic anti-tumor immunity.
Caption: In vivo experimental workflow for evaluating the efficacy of this compound in murine melanoma models.
Detailed Experimental Protocols
Complement Deposition Assay
-
Cell Preparation: Human cancer cell lines (e.g., A549) are treated with varying concentrations of this compound or a control compound.
-
Incubation: The treated cells are incubated with 2.5–50% pooled normal human serum (NHS) as a source of complement and anti-Gal antibodies for 10–45 minutes at 37°C.
-
Staining: Cells are washed and then stained with fluorescently labeled antibodies specific for complement components, such as anti-C3b/C3bi or anti-C5b-9 (MAC).
-
Analysis: Complement deposition on the cell surface is quantified by flow cytometry.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Bioassay
-
Target Cell Preparation: A549 cells are incubated with 0.5 mg/ml this compound for 1 hour at 37°C and then washed.
-
Co-culture: Target cells are plated in 96-well plates and co-cultured with an ADCC reporter cell line (e.g., Jurkat cells engineered to express FcγRIIIa and an NFAT-driven luciferase reporter) at a 10:1 effector to target ratio. Affinity-purified human anti-Gal IgG (30 µg/mL) is added.
-
Incubation: The co-culture is incubated for 6 hours at 37°C.
-
Luminescence Measurement: A luciferase substrate is added, and the relative light units (RLU), indicative of FcγRIIIa activation, are measured using a bioluminescence plate reader.
In Vivo Murine Melanoma Model
-
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack alpha-Gal epitopes and can produce anti-Gal antibodies, are used.
-
Tumor Induction: Mice are subcutaneously injected with B16.F10 or JB/RH melanoma cells, which do not express alpha-Gal. For abscopal effect studies, tumors are induced on both flanks.
-
Treatment: Once tumors reach a treatable size, they receive two intratumoral injections of this compound (1-1.25 mg in PBS) or PBS as a control, administered 24 hours apart.
-
Monitoring: Primary and distal tumor growth is monitored for up to 90 days. Survival is also assessed.
-
Complement Activation Analysis: In a separate cohort, tumors are excised 2-2.5 hours after a single intratumoral injection, and the concentration of complement fragment C5a in tumor homogenates is determined by ELISA.
Conclusion
The preclinical data for this compound strongly support its novel mechanism of action as an in situ tumor vaccine. By leveraging the naturally present anti-Gal antibodies, this compound effectively initiates a potent local and systemic anti-tumor immune response. The robust tumor regression, significant survival benefits, and the induction of an abscopal effect in preclinical melanoma models highlight the therapeutic potential of this approach. Furthermore, synergistic effects have been observed when this compound is combined with anti-PD-1 checkpoint inhibitors, suggesting its potential to enhance the efficacy of other immunotherapies. These compelling preclinical findings have paved the way for clinical investigation of this compound in patients with solid tumors.
References
- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. immuno-oncologynews.com [immuno-oncologynews.com]
The Role of Anti-Gal Antibodies in AGI-134 Mediated Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of AGI-134, a synthetic α-Gal glycolipid, and the pivotal role of pre-existing anti-Gal antibodies in initiating a robust anti-tumor immune response. This compound represents a novel in-situ cancer vaccine approach, converting tumor cells into an autologous vaccine to trigger a patient-specific systemic immune attack against solid tumors. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the underlying immunological pathways.
Introduction: Harnessing a Pre-existing Immune Arsenal
Humans, apes, and Old World monkeys naturally produce high titers of antibodies against the carbohydrate epitope galactose-α-1,3-galactose-β-1,4-N-acetylglucosamine (α-Gal).[1][2][3] This is due to the inactivation of the α-1,3-galactosyltransferase (α1,3GT) gene in these species, leading to the immune system recognizing α-Gal, present on glycoproteins and glycolipids of non-primate mammals and bacteria, as a foreign antigen.[1][2] this compound is a synthetic, glycolipid-like small molecule that leverages this abundant, pre-existing pool of anti-Gal antibodies to instigate a powerful and targeted anti-tumor response.
This compound is designed for intratumoral administration, where its lipid component facilitates insertion into the plasma membranes of cancer cells. This process effectively decorates the tumor cells with α-Gal epitopes, marking them for destruction by the host immune system.
Mechanism of Action: A Cascade of Immune Activation
The intratumoral injection of this compound initiates a multi-faceted immune cascade, transforming the tumor into an in-situ personalized vaccine. This process can be broken down into several key steps:
-
α-Gal Epitope Presentation: this compound spontaneously incorporates into the tumor cell membrane, presenting the α-Gal epitope on the cell surface.
-
Anti-Gal Antibody Binding: Pre-existing anti-Gal IgM and IgG antibodies in the patient's circulation recognize and bind to the newly presented α-Gal epitopes on the tumor cells.
-
Initiation of Effector Functions: This antibody binding triggers two primary effector mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM, a potent activator of the classical complement pathway, and IgG leads to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, resulting in cell lysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells are recognized by Natural Killer (NK) cells via their Fcγ receptors, leading to the release of cytotoxic granules and subsequent tumor cell apoptosis.
-
-
Tumor Lysis and Antigen Release: The combined effects of CDC and ADCC lead to the destruction of tumor cells and the release of a broad spectrum of tumor-associated antigens (TAAs) and neoantigens.
-
Antigen Presenting Cell (APC) Activation and Antigen Presentation: The lysed tumor cells and cellular debris, now opsonized with anti-Gal antibodies and complement components, are efficiently phagocytosed by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. This process is enhanced by the pro-inflammatory tumor microenvironment created by complement activation.
-
T-Cell Priming and Systemic Immunity: Activated APCs migrate to draining lymph nodes and present the engulfed tumor antigens to T cells. This leads to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.
-
Systemic Anti-Tumor Response (Abscopal Effect): The newly generated tumor-specific T cells enter systemic circulation and can recognize and eliminate distant, untreated metastatic lesions, a phenomenon known as the abscopal effect.
This entire process effectively converts the patient's own tumor into a personalized vaccine, stimulating a durable and systemic anti-tumor immunity.
Preclinical Data
In Vitro Studies
In vitro experiments have demonstrated the fundamental mechanisms of this compound action. Treatment of human cancer cell lines (e.g., A549 lung carcinoma, SW480 colon adenocarcinoma) with this compound resulted in:
-
Increased binding of human anti-Gal IgG and IgM antibodies.
-
Complement deposition (C3b/C3bi and C5b-9) on the cell surface.
-
Enhanced complement-dependent cytotoxicity (CDC) in the presence of normal human serum.
-
Increased NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Enhanced phagocytosis of tumor cells by macrophages.
-
Cross-presentation of tumor-associated antigens by dendritic cells, leading to the activation of antigen-specific CD8+ T cells.
In Vivo Mouse Models
Studies in α-1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, produce anti-Gal antibodies, have provided compelling evidence of this compound's anti-tumor efficacy.
| Model | Treatment | Outcome | Reference |
| B16-F10 Melanoma | Two intratumoral injections of this compound (24 hours apart) | 50% complete tumor regression | |
| JB/RH Melanoma | Two intratumoral injections of this compound (24 hours apart) | 67% complete tumor regression | |
| B16-F10 Melanoma (Dual-flank) | Single intratumoral injection into the primary tumor | Contralateral tumors developed in only 16% of this compound-treated mice vs. 86% in PBS-treated mice | |
| B16-F10 Melanoma (Combination) | Suboptimal doses of this compound + anti-PD-1 antibody | Distal tumor development in 6% of mice vs. 38% with this compound alone, 62% with anti-PD-1 alone, and 77% in mock-treated mice |
These studies demonstrate that intratumoral this compound leads to regression of the injected primary tumor and induces a potent systemic anti-tumor response (abscopal effect) that prevents the growth of distant, untreated tumors. Furthermore, this compound shows a synergistic effect when combined with an anti-PD-1 immune checkpoint inhibitor.
Clinical Data
A Phase 1/2a, open-label, multicenter study (NCT03593226) was conducted to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with unresectable metastatic solid tumors.
Study Design
The study consisted of two parts:
-
Part 1: Dose Escalation: Five patients received escalating doses of this compound to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Part 2: Dose Expansion: 33 patients received the RP2D of this compound.
Safety and Tolerability
This compound was found to be safe and well-tolerated. No dose-limiting toxicities were observed, and the MTD was not reached. Treatment-related adverse events were mostly transient and of mild to moderate severity. The RP2D was determined to be up to 200mg.
Clinical Activity and Immune Response
| Endpoint | Result | Reference |
| Clinical Response | ||
| Best Overall Response | 29% of patients achieved stable disease | |
| Immune Biomarkers | ||
| Anti-α-Gal Antibodies | Increase observed in most patients analyzed | |
| Tumor Infiltration (Injected Lesions) | ||
| T helper cells (CD3+CD4+) | Increase in 29% of evaluable patients | |
| Cytotoxic T cells (CD3+CD8+) | Increase in 35% of evaluable patients | |
| Macrophages (CD68+) | Increase in 24% of evaluable patients | |
| Tumor Infiltration (Uninjected Lesions) | ||
| T helper cells (CD3+CD4+) | Increase in 47% of evaluable patients | |
| Cytotoxic T cells (CD3+CD8+) | Increase in 47% of evaluable patients | |
| Macrophages (CD68+) | Increase in 47% of evaluable patients | |
| Antigen Presenting Cells (APCs) | Increase in conventional dendritic cells (CD11c+ HLADR+) within or outside the tumor in 59% of evaluable patients |
The results from the Phase 1/2a study demonstrate that this compound can induce a systemic immune response, as evidenced by the infiltration of immune cells into both injected and uninjected tumors. The observation of stable disease in a significant portion of patients, including those who had previously failed checkpoint inhibitor therapy, is encouraging.
Experimental Protocols
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To determine the ability of this compound-coated tumor cells to be lysed by complement in the presence of anti-Gal antibodies.
Methodology:
-
Cell Preparation: Target tumor cells (e.g., A549) are harvested and washed.
-
This compound Labeling: Cells are incubated with varying concentrations of this compound (or PBS as a control) to allow for incorporation into the cell membrane.
-
Washing: Cells are washed to remove any unincorporated this compound.
-
Incubation with Serum: The labeled cells are incubated with normal human serum (as a source of complement and anti-Gal antibodies) or heat-inactivated serum (as a negative control).
-
Cell Viability Assessment: Cell viability is assessed using a viability dye (e.g., calcein-AM release assay or propidium iodide staining) and quantified by fluorometry or flow cytometry.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of this compound-coated tumor cells to be killed by NK cells in the presence of anti-Gal antibodies.
Methodology:
-
Target Cell Preparation: Target tumor cells are labeled with this compound as described in the CDC assay protocol.
-
Effector Cell Preparation: Effector cells (e.g., primary human NK cells or an NK cell line) are prepared.
-
Co-incubation: The this compound-labeled target cells are co-incubated with the effector cells at a specific effector-to-target (E:T) ratio in the presence of purified human anti-Gal IgG.
-
Cytotoxicity Measurement: Cell lysis is measured using a standard cytotoxicity assay, such as a calcein-AM release assay or a luciferase-based reporter assay that measures FcγRIIIa activation.
Flow Cytometry for Complement Deposition
Objective: To quantify the deposition of complement components on the surface of this compound-treated tumor cells.
Methodology:
-
Cell Labeling and Serum Incubation: Tumor cells are treated with this compound and incubated with normal human serum as described in the CDC assay.
-
Staining: Cells are washed and then stained with fluorescently labeled antibodies specific for complement components, such as anti-C3b/C3bi or anti-C5b-9 (MAC).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry to quantify the amount of complement deposition.
In Vivo Mouse Model Experimental Design
Objective: To evaluate the in vivo anti-tumor efficacy and abscopal effect of this compound.
Methodology:
-
Animal Model: α1,3GT-/- mice are used as they produce anti-Gal antibodies.
-
Tumor Implantation: Mice are subcutaneously inoculated with melanoma cells (e.g., B16-F10 or JB/RH) on one or both flanks.
-
Treatment: Once tumors reach a palpable size, one tumor (in the dual-flank model) is injected intratumorally with this compound or a vehicle control.
-
Tumor Growth Monitoring: The growth of both the injected and the contralateral, uninjected tumor is monitored over time by caliper measurements.
-
Survival Analysis: Animal survival is monitored as an endpoint.
Visualizations
Caption: this compound Mechanism of Action Signaling Pathway.
Caption: Experimental Workflows for this compound Evaluation.
Conclusion
This compound, in conjunction with the body's natural anti-Gal antibodies, represents a promising and innovative approach to cancer immunotherapy. By transforming solid tumors into in-situ personalized vaccines, this compound has demonstrated the potential to induce a robust, systemic, and durable anti-tumor immune response. The preclinical and early clinical data support its continued development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, for the treatment of a wide range of solid tumors. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.
References
- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asco.org [asco.org]
- 3. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
Agi-134: A Technical Guide to In Situ Tumor Vaccination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agi-134 is a novel, synthetic glycolipid designed to convert solid tumors into personalized, in situ autologous vaccines. Administered intratumorally, this compound integrates into the membranes of cancer cells, displaying the α-Gal epitope (Galα1-3Galβ1-4GlcNAc). This triggers a cascade of immune events, initiated by the binding of pre-existing, naturally occurring anti-Gal antibodies. This leads to tumor cell destruction, the release of tumor-associated antigens (TAAs), and the induction of a systemic, tumor-specific T-cell response. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound's therapeutic strategy is centered on redirecting a potent, pre-existing humoral immune response directly against malignant tissues. The core mechanism can be dissected into a localized initiation phase and a systemic adaptive response.
Initiation Phase: Localized Tumor Destruction
Upon intratumoral injection, the lipid tail of this compound facilitates its incorporation into the plasma membranes of tumor cells, effectively decorating them with the foreign α-Gal antigen[1][2]. Humans, unlike most other mammals, do not express the α-Gal epitope and consequently possess high titers of circulating anti-Gal IgM and IgG antibodies, primarily developed in response to gut microflora.
The binding of these anti-Gal antibodies to the this compound-labeled tumor cells initiates two primary cytotoxic pathways:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM, a potent activator of the classical complement pathway, and to a lesser extent IgG, triggers the complement cascade. This results in the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, leading to osmotic lysis[1][2]. Key components of this pathway, including the deposition of C3b and the formation of the C5b-9 MAC, have been observed in preclinical models[1].
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, which are then recognized by Fcγ receptors (FcγRIIIa or CD16) on the surface of immune effector cells, primarily Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cells.
This initial wave of tumor cell destruction is critical for creating a pro-inflammatory tumor microenvironment and releasing a broad spectrum of TAAs.
Systemic Phase: Induction of a Tumor-Specific Adaptive Immune Response
The lysis of tumor cells releases a diverse repertoire of patient-specific TAAs, which are now opsonized with anti-Gal antibodies and complement fragments. This debris is readily phagocytosed by antigen-presenting cells (APCs), most notably dendritic cells (DCs).
The uptake of these opsonized tumor antigens is followed by processing and cross-presentation on MHC class I molecules to naive CD8+ T cells in the draining lymph nodes. Preclinical studies have shown that this cross-presentation is particularly efficient in CD8α+ DCs and is dependent on the DNGR-1 receptor, which recognizes exposed actin filaments in necrotic cells. This leads to the activation and clonal expansion of tumor-specific cytotoxic T lymphocytes (CTLs). These CTLs can then traffic throughout the body to identify and eliminate both the primary, injected tumor and distant, untreated metastases, an outcome known as the abscopal effect.
Data Presentation
Preclinical Efficacy in Murine Melanoma Models
This compound has demonstrated significant anti-tumor activity in α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack the α-Gal epitope and can be induced to produce anti-Gal antibodies.
| Study | Tumor Model | Treatment Group | Primary Tumor Outcome | Secondary (Distal) Tumor Outcome | Survival | Reference |
| Shaw et al., 2019 | B16F10 Melanoma | This compound | Significant tumor regression | 16% of mice developed distal tumors | Not specified | |
| Shaw et al., 2019 | B16F10 Melanoma | PBS Control | Progressive tumor growth | 86% of mice developed distal tumors | Not specified | |
| Shaw et al., 2019 | JB/RH Melanoma | This compound | Not specified | Protection from contralateral tumor development | Improved survival |
Synergy with Anti-PD-1 Therapy
The immunogenic environment created by this compound suggests a synergistic potential with checkpoint inhibitors.
| Study | Tumor Model | Treatment Group | Distal Tumor Development (within 35 days) | Reference |
| Shaw et al., 2019 | B16F10 Melanoma | Mock-treated | 77% | |
| Shaw et al., 2019 | B16F10 Melanoma | Suboptimal anti-PD-1 | 62% | |
| Shaw et al., 2019 | B16F10 Melanoma | Suboptimal this compound | 38% | |
| Shaw et al., 2019 | B16F10 Melanoma | This compound + anti-PD-1 | 6% |
Phase I/IIa Clinical Trial (NCT03592224) Results
A first-in-human, open-label study evaluated the safety and biological activity of intratumoral this compound in patients with unresectable metastatic solid tumors.
| Parameter | Finding | Reference |
| Patient Population | 38 patients with unresectable metastatic solid tumors | |
| Safety | This compound was safe and well-tolerated with no dose-limiting toxicities. The maximum tolerated dose was not reached. | |
| Recommended Part 2 Dose | Up to 200mg | |
| Adverse Events | Treatment-related adverse events were mostly transient and mild to moderate. | |
| Efficacy | 29% of patients achieved a best overall response of stable disease. | |
| Immune Response Biomarkers (in evaluable patients) | ||
| Increase in Alpha-Gal antibodies | Observed in most patients analyzed. | |
| Increase in conventional dendritic cells (CD11c+ HLADR+) | 59% (10/17) within or outside the tumor. | |
| Increase in T helper cells (CD3+CD4+) | 29% (5/17) in injected lesions and 47% (8/17) in un-injected lesions. | |
| Increase in Cytotoxic T cells (CD3+CD8+) | 35% (6/17) in injected lesions, and 47% (8/17) in un-injected lesions. | |
| Increase in macrophages (CD68+) | 24% (4/17) in injected lesions and 47% (5/17) in un-injected lesions. |
Experimental Protocols
The following protocols are synthesized from the methods described in Shaw et al., 2019, Cancer Cell International.
In Vitro: Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549, SW480) in appropriate media and conditions.
-
This compound Labeling: Resuspend cells at 1 x 10^6 cells/mL in PBS. Add this compound to the desired final concentration (e.g., 100 µg/mL) and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS to remove unincorporated this compound.
-
Complement Incubation: Resuspend the labeled cells in media containing normal human serum (NHS) as a source of complement and anti-Gal antibodies, at a concentration of 2.5-50%. Incubate for 10-45 minutes at 37°C.
-
Viability Staining: Stain the cells with a viability dye (e.g., propidium iodide or DAPI).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of dead cells.
In Vitro: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: Label tumor cells with this compound as described in the CDC protocol.
-
Effector Cell Preparation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Co-culture the this compound-labeled target cells with NK cells at various effector-to-target ratios (e.g., 10:1, 5:1, 2.5:1) in the presence of human serum.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Cytotoxicity Measurement: Measure target cell lysis using a standard assay, such as a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.
In Vivo: Dual-Flank Tumor Model for Abscopal Effect
-
Animal Model: Use α1,3GT-/- mice. Immunize the mice to induce the production of anti-Gal antibodies (e.g., with rabbit red blood cells).
-
Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells into the right flank (primary tumor) and a lower dose of B16F10 cells into the left flank (secondary/distal tumor).
-
Treatment: When the primary tumors reach a predetermined size (e.g., 5 mm in diameter), inject a single dose of this compound (e.g., 1 mg in 100 µL PBS) intratumorally into the primary tumor. Control mice receive an intratumoral injection of PBS.
-
Monitoring: Monitor the growth of both the primary and secondary tumors over time using calipers.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
Mandatory Visualizations
Caption: this compound Mechanism of Action: From Local Destruction to Systemic Immunity.
Caption: Experimental Workflow for In Vivo Assessment of the Abscopal Effect.
Conclusion
This compound represents a promising and innovative approach to cancer immunotherapy by leveraging a pre-existing and potent arm of the immune system to initiate a personalized anti-tumor response. The preclinical data strongly support its mechanism of action, demonstrating both local tumor control and a systemic, abscopal effect that is synergistic with checkpoint inhibition. Early clinical data indicate a favorable safety profile and provide evidence of immune activation in patients. As a readily synthesized small molecule, this compound offers a potentially scalable and "off-the-shelf" solution to generate a patient-specific anti-tumor vaccine in situ. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a range of solid tumors.
References
- 1. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]
- 2. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]
Methodological & Application
Application Notes and Protocols for Intratumoral Administration of Agi-134 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intratumoral administration of Agi-134 in preclinical mouse models. This compound is a synthetic alpha-Gal (α-Gal) glycolipid designed to induce a robust, systemic anti-tumor immune response.[1][2] By incorporating into the tumor cell membrane, this compound effectively "paints" cancer cells with a neoantigen, targeting them for destruction by pre-existing anti-Gal antibodies.[3] This process initiates a cascade of immune events, transforming the tumor into an in situ vaccine.[4]
Mechanism of Action
This compound leverages the natural abundance of anti-Gal antibodies in humans and α1,3-galactosyltransferase knockout (α1,3GT-/-) mice. Upon intratumoral injection, this compound integrates into the plasma membrane of tumor cells. Circulating anti-Gal antibodies then bind to the α-Gal epitope on this compound, triggering two primary effector mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of tumor cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, marking them for destruction by natural killer (NK) cells and other immune effector cells via Fcγ receptor engagement.
The resulting tumor cell death and the creation of a pro-inflammatory microenvironment facilitate the uptake of tumor-associated antigens (TAAs) by antigen-presenting cells (APCs), such as dendritic cells. These APCs then prime and activate tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that can target both the primary, injected tumor and distant, uninjected metastases (an abscopal effect).
Signaling Pathway and Immune Cascade
Caption: Mechanism of action of this compound.
Preclinical Efficacy in Mouse Models
Preclinical studies in mouse models of melanoma have demonstrated the potent anti-tumor activity of intratumorally administered this compound.
| Mouse Model | Treatment Group | Dosing Regimen | Primary Tumor Response | Survival Benefit | Abscopal Effect | Reference |
| B16-F10 Melanoma (α1,3GT-/- mice) | This compound | 1.25 mg, 2 injections, 24h apart | 50% complete regression | Significant increase in survival | Not specified in this study | |
| B16-OVA Melanoma (α1,3GT-/- mice) | This compound | Not specified | 67% complete regression | Not specified in this study | Not specified in this study | |
| B16-F10 Melanoma (α1,3GT-/- mice) | PBS Control | 2 injections, 24h apart | 24% regression | - | - | |
| B16-OVA Melanoma (α1,3GT-/- mice) | PBS Control | Not specified | 0% regression | - | - | |
| Dual Flank B16-F10 Melanoma (α1,3GT-/- mice) | This compound | Single injection into primary tumor | Regression of primary tumor | Not specified | Protection from development of uninjected, contralateral tumors |
Experimental Protocols
The following protocols are based on published studies and standard laboratory procedures for in vivo mouse experiments.
Experimental Workflow
Caption: Experimental workflow for this compound studies in mice.
Animal Model and Tumor Implantation
-
Animal Strain: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice are essential as they, like humans, do not express the α-Gal epitope and can mount an anti-Gal antibody response.
-
Cell Line: B16-F10 murine melanoma cells, which are known to be poorly immunogenic and do not express α-Gal, are a suitable model.
-
Procedure:
-
Culture B16-F10 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells and prepare a single-cell suspension in sterile, ice-cold PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse using a 27-30 gauge needle.
-
Allow tumors to establish and grow to a palpable size of approximately 2-4 mm in diameter before starting treatment.
-
Preparation and Administration of this compound
-
Formulation: Dissolve this compound in sterile phosphate-buffered saline (PBS).
-
Dosage:
-
For tumor regression studies, a dose of 1.25 mg per injection has been used.
-
For studies focusing on complement activation, a single dose of 1 mg has been employed.
-
-
Administration:
-
Prepare a solution of this compound in PBS to deliver the desired dose in an injection volume of 50-100 µL.
-
Using a 28-30 gauge insulin syringe, slowly inject the this compound solution directly into the center of the tumor.
-
For a two-dose regimen, administer the second injection 24 hours after the first.
-
The control group should receive intratumoral injections of the vehicle (PBS) following the same volume and schedule.
-
Monitoring and Efficacy Readouts
-
Tumor Growth:
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Survival: Monitor the mice for signs of distress and euthanize them when tumors reach a predetermined endpoint (e.g., >1.5 cm in diameter, ulceration, or signs of morbidity) in accordance with institutional animal care and use committee guidelines.
-
Abscopal Effect: For dual-flank tumor models, monitor the growth of the uninjected, contralateral tumor as a measure of the systemic anti-tumor response.
Pharmacodynamic and Immune Analysis
-
Complement Activation:
-
Excise tumors at an early time point after this compound injection (e.g., 2-2.5 hours).
-
Homogenize the tumors and measure the levels of complement components, such as C5a, in the tumor homogenate supernatant by ELISA.
-
-
Immune Cell Infiltration:
-
Harvest tumors at specified time points post-treatment.
-
Fix the tumors in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) on tumor sections using antibodies against immune cell markers (e.g., CD4, CD8 for T cells; F4/80 for macrophages).
-
Conclusion
Intratumoral administration of this compound represents a promising immunotherapeutic strategy that leverages a pre-existing immune mechanism to generate a personalized, systemic anti-tumor response. The protocols outlined above provide a framework for preclinical evaluation of this compound's efficacy and mechanism of action in relevant mouse models. Careful adherence to these methodologies will enable researchers to further explore the potential of this novel in situ vaccine approach.
References
- 1. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.jhu.edu [animalcare.jhu.edu]
- 3. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
AGI-134 Treatment Protocol for JB/RH Melanoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-134 is a synthetic α-Gal glycolipid immunotherapy designed for intratumoral administration. It functions by labeling tumor cells with the α-Gal epitope, which is not naturally present in humans. This labeling triggers a robust, pre-existing immune response mediated by abundant natural anti-α-Gal antibodies, leading to the destruction of tumor cells and the generation of a systemic, tumor-specific immune response.[1][2][3][4] This document provides detailed protocols for the use of this compound in preclinical JB/RH melanoma models, summarizes key quantitative data from these studies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
The core principle of this compound therapy is to convert a patient's own tumor into an in situ autologous vaccine. By introducing the synthetic α-Gal glycolipid directly into the tumor, this compound incorporates into the plasma membranes of cancer cells. This action exposes the α-Gal antigen, which is then recognized by circulating anti-Gal antibodies, initiating a powerful immunological cascade. This cascade involves complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), leading to tumor cell lysis. The resulting release of tumor-associated antigens, coupled with the inflammatory microenvironment, facilitates uptake by antigen-presenting cells (APCs) and subsequent cross-presentation to T cells, culminating in a durable, systemic anti-tumor immunity. Preclinical studies in melanoma mouse models have demonstrated significant tumor regression, including at distant, untreated sites (abscopal effect), and improved survival.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in multiple preclinical melanoma models. The following tables summarize the key quantitative outcomes from studies involving JB/RH and other melanoma cell lines.
Table 1: Tumor Regression in Melanoma Mouse Models
| Melanoma Model | Treatment Group | Complete Tumor Regression (%) | Control Group (Placebo) Complete Tumor Regression (%) | Source |
| Melanoma Model 1 | This compound | 50% | 24% | |
| Melanoma Model 2 | This compound | 67% | 0% | |
| B16.F10 | This compound | ~50% | 24% | |
| B16.OVA | This compound | 67% | 0% |
Table 2: Survival Benefit in Melanoma Mouse Models
| Melanoma Model | Treatment Group | Mortality/Euthanasia Rate (%) | Control Group (Placebo) Mortality/Euthanasia Rate (%) | Observation Period | Source |
| General Melanoma | This compound | 23% | 43% | Up to 32 days | |
| B16.F10 | This compound | 23% | 43% | Day 27 post-treatment |
Table 3: Abscopal Effect of this compound in Dual-Flanked Mouse Model
| Treatment Group | Development of Uninjected Contralateral Tumors (%) | Source |
| This compound | 16% | |
| PBS (Control) | 86% |
Experimental Protocols
In Vivo Treatment of JB/RH Melanoma
This protocol describes the establishment of JB/RH melanoma tumors in a relevant mouse model and the subsequent intratumoral treatment with this compound.
1. Animal Model:
- Species and Strain: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice are used. These mice, like humans, lack the α-Gal epitope and can produce anti-Gal antibodies.
- Immunization: Prior to tumor inoculation, mice should be immunized to ensure a high titer of anti-Gal antibodies.
2. Cell Culture:
- Cell Line: JB/RH melanoma cells, which are known to lack α-Gal expression, should be used.
- Culture Conditions: Culture JB/RH cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
3. Tumor Inoculation:
- Harvest JB/RH cells during the exponential growth phase.
- Resuspend cells in sterile phosphate-buffered saline (PBS).
- Subcutaneously inject the cell suspension into the flank of the α1,3GT-/- mice.
4. This compound Administration:
- Tumor Growth: Monitor tumor growth until they reach a treatable size.
- Treatment Regimen: Administer two intratumoral injections of this compound, 24 hours apart.
- Dosage: A typical dose ranges from 1 to 1.25 mg of this compound per injection.
- Control Group: A control group should receive intratumoral injections of PBS.
5. Monitoring and Endpoints:
- Tumor Growth: Monitor tumor volume for up to 32 days.
- Survival: Record animal survival, noting any need for euthanasia due to tumor burden.
- Immunological Analysis: At the study endpoint, tumors and spleens can be harvested for immunological analysis, such as flow cytometry for immune cell infiltration or ELISA for cytokine levels.
In Vitro Analysis of this compound Mechanism of Action
These protocols are designed to elucidate the cellular and molecular mechanisms of this compound.
1. This compound Incorporation and Antibody Binding:
- Treat JB/RH melanoma cells with this compound in vitro.
- Incubate the treated cells with serum from α1,3GT-/- mice (containing anti-Gal antibodies) or with a monoclonal mouse anti-Gal IgM antibody.
- Use flow cytometry to detect the binding of anti-Gal antibodies to the cell surface.
2. Complement-Dependent Cytotoxicity (CDC) Assay:
- Treat JB/RH cells with this compound.
- Incubate the cells with normal human serum (as a source of complement) and anti-Gal antibodies.
- Assess cell viability using a standard assay (e.g., propidium iodide staining followed by flow cytometry) to quantify CDC.
3. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
- Co-culture this compound-treated JB/RH cells with natural killer (NK) cells.
- Measure the lysis of tumor cells to determine the level of ADCC.
4. Phagocytosis and Antigen Cross-Presentation:
- Induce lysis of this compound-treated JB/RH cells via CDC and ADCC.
- Co-culture the resulting cell debris with antigen-presenting cells (APCs), such as dendritic cells (DCs).
- Use flow cytometry to measure the phagocytosis of tumor cell debris by APCs.
- To assess cross-presentation, co-culture the APCs with CD8+ T cells specific for a known tumor antigen and measure T cell activation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound immunotherapy.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for this compound treatment.
References
- 1. bionews.com [bionews.com]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratumoral administration of the alpha-Gal glycolipid this compound to induce tumor regression in a mouse model of melanoma. - ASCO [asco.org]
Application Note and Protocols: Measuring Complement Activation After Agi-134 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The complement system is a critical component of the innate immune system, comprising a cascade of proteins that work to opsonize pathogens, induce inflammation, and lyse cells.[1] Agi-134 is a synthetic alpha-Gal (α-Gal) glycolipid designed as an intratumoral immunotherapy.[2][3] Its mechanism involves spontaneous incorporation into the plasma membranes of tumor cells, presenting the α-Gal xenoantigen.[4][5] In humans, pre-existing natural anti-α-Gal antibodies (IgM and IgG) recognize and bind to these epitopes. This interaction, particularly with IgM, potently activates the classical complement pathway, leading to complement-dependent cytotoxicity (CDC) and the generation of a pro-inflammatory tumor microenvironment.
This document provides detailed protocols for quantifying the activation of the complement system following this compound treatment, enabling researchers to assess its biological activity both in vitro and in vivo.
This compound Mechanism of Complement Activation
This compound converts tumor cells into targets for the immune system. After intratumoral injection, it integrates into the cancer cell membrane. Naturally abundant anti-Gal antibodies bind to the α-Gal moiety of this compound, triggering the classical complement pathway, which results in the formation of the Membrane Attack Complex (MAC) and subsequent tumor cell lysis.
Caption: this compound mediated activation of the classical complement pathway.
General Experimental Workflow
The overall process for assessing complement activation involves treating target cells, collecting relevant samples (cell culture supernatant, plasma, or the cells themselves), and performing specific assays to measure key markers of the complement cascade.
Caption: General workflow for measuring complement activation.
Experimental Protocols
Protocol 1: Measurement of Soluble Complement Markers by ELISA
Principle: This protocol quantifies key soluble markers of complement activation: the anaphylatoxins C3a and C5a, and the soluble terminal complement complex (sC5b-9 or sMAC). An increase in the concentration of these markers in cell culture supernatant or plasma after this compound treatment indicates activation of the early (C3a), late (C5a), and terminal (sC5b-9) stages of the complement cascade.
Methodology:
-
Sample Preparation (in vitro):
-
Plate tumor cells (e.g., A549, SW480) at a density of 1x10^5 cells/well in a 96-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 µg/mL) for 1-2 hours at 37°C to allow membrane incorporation.
-
Wash cells gently with PBS to remove unincorporated this compound.
-
Add normal human serum (NHS) at a final concentration of 10-25% as a source of complement and anti-Gal antibodies. Include a heat-inactivated NHS (56°C for 30 min) control.
-
Incubate for 1-4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis. Store at -80°C if not used immediately.
-
-
Sample Preparation (in vivo):
-
Collect blood from subjects (e.g., mice, humans) pre- and post-Agi-134 administration into EDTA-containing tubes.
-
Place samples immediately on ice.
-
Within 30 minutes, centrifuge at 1,500-2,000 x g for 15 minutes at 4°C.
-
Aliquot the plasma and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human C3a, C5a, or sC5b-9.
-
Follow the manufacturer's instructions precisely. A general workflow includes:
-
Coating the microplate with a capture antibody.
-
Adding standards, controls, and samples to the wells.
-
Incubating to allow the analyte to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of C3a, C5a, or sC5b-9 in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation:
| Treatment Group | This compound (µg/mL) | C3a (ng/mL) | C5a (ng/mL) | sC5b-9 (ng/mL) |
| Untreated Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound Low Dose | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound High Dose | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
| HI-Serum Control | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 2: C3b/iC3b Deposition on Tumor Cells by Flow Cytometry
Principle: Activation of the complement cascade leads to the cleavage of C3 into C3a and C3b. C3b covalently binds to the cell surface, acting as an opsonin. This protocol uses flow cytometry to detect the deposition of C3b and its cleavage product iC3b on the surface of this compound-treated tumor cells, providing a direct measure of complement opsonization.
Methodology:
-
Cell Preparation:
-
Treat tumor cells with this compound and NHS as described in Protocol 1, Step 1. Use a cell suspension format (e.g., in Eppendorf tubes or a V-bottom 96-well plate).
-
After incubation, wash the cells twice with cold FACS buffer (PBS + 1% BSA + 0.05% Sodium Azide).
-
-
Staining:
-
Resuspend cells in 100 µL of FACS buffer containing a fluorescently-labeled anti-human C3b/iC3b antibody.
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells in 300-500 µL of FACS buffer for analysis. If assessing viability, add a viability dye (e.g., PI, 7-AAD) just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Measure the median fluorescence intensity (MFI) of the anti-C3b/iC3b antibody for each treatment condition.
-
Data Presentation:
| Treatment Group | This compound (µg/mL) | C3b/iC3b MFI | % C3b/iC3b Positive Cells |
| Untreated Control | 0 | Mean ± SD | Mean ± SD |
| This compound Low Dose | 10 | Mean ± SD | Mean ± SD |
| This compound High Dose | 100 | Mean ± SD | Mean ± SD |
| HI-Serum Control | 100 | Mean ± SD | Mean ± SD |
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
Principle: The terminal outcome of the classical complement pathway is the formation of the MAC (C5b-9) on the target cell membrane, which creates pores and induces cell lysis. This assay measures the percentage of cell death in this compound-treated tumor cells upon exposure to a complement source, quantifying the functional lytic activity.
Methodology:
-
Cell Treatment:
-
Plate and treat tumor cells with this compound and NHS as described in Protocol 1, Step 1.
-
Include two control wells for each condition:
-
0% Lysis Control: Cells + Heat-Inactivated Serum.
-
100% Lysis Control: Cells + Lysis Buffer (e.g., 1% Triton X-100).
-
-
-
Viability Measurement:
-
After incubation (typically 2-4 hours), assess cell viability using a suitable method:
-
Calcein-AM Release: Pre-load cells with Calcein-AM. Lysis results in the release of the fluorescent dye, which can be measured in the supernatant.
-
LDH Release: Measure the activity of lactate dehydrogenase (LDH) released from lysed cells into the supernatant using a commercial kit.
-
Resazurin (AlamarBlue): Add resazurin to the wells. Viable cells reduce it to the fluorescent resorufin.
-
-
-
Calculation:
-
Calculate the percentage of specific lysis for each experimental well using the formula: % Specific Lysis = 100 * (Experimental Value - 0% Lysis Control) / (100% Lysis Control - 0% Lysis Control)
-
Data Presentation:
| This compound (µg/mL) | NHS Concentration (%) | % Specific Lysis |
| 0 | 25 | Mean ± SD |
| 10 | 25 | Mean ± SD |
| 50 | 25 | Mean ± SD |
| 100 | 25 | Mean ± SD |
| 100 | 0 (HI-Serum) | Mean ± SD |
Protocol 4: Total Classical Pathway Activity (CH50) Assay
Principle: The CH50 assay measures the total functional activity of the classical complement pathway. It determines the volume of serum or plasma required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. A significant decrease in CH50 activity in a sample after this compound treatment suggests consumption of complement components due to pathway activation.
Methodology:
-
Sample Collection:
-
Collect serum or plasma as described in Protocol 1. Proper and swift handling is critical as complement activity is labile.
-
-
Hemolytic Assay:
-
This assay is complex and often performed using commercial kits or by specialized labs. The general steps are:
-
Prepare serial dilutions of the test plasma/serum.
-
Add a standardized suspension of antibody-sensitized sheep erythrocytes to each dilution.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding cold saline and centrifuge to pellet intact cells.
-
Measure the amount of hemoglobin released into the supernatant by reading the absorbance at 412-414 nm.
-
-
-
Data Analysis:
-
Plot the percentage of hemolysis versus the serum dilution.
-
The CH50 value is the reciprocal of the dilution that causes 50% hemolysis. It is expressed as CH50 units/mL.
-
Data Presentation:
| Sample Group | Time Point | CH50 Activity (U/mL) | % Change from Baseline |
| Pre-treatment | Baseline | Mean ± SD | N/A |
| Post-treatment | 2 hours | Mean ± SD | Mean ± SD |
| Post-treatment | 24 hours | Mean ± SD | Mean ± SD |
| Placebo Control | 24 hours | Mean ± SD | Mean ± SD |
Interpretation of Results
The collective data from these assays provides a comprehensive picture of this compound-induced complement activation.
Caption: Logical relationship between assays for this compound.
-
Positive Result: Successful this compound activity is indicated by a dose-dependent increase in soluble markers (C3a, C5a, sC5b-9), increased deposition of C3b/iC3b on tumor cells, and enhanced complement-dependent cytotoxicity. In in vivo studies, this would be accompanied by a corresponding decrease in systemic CH50 activity, reflecting complement consumption.
-
Controls: The use of heat-inactivated serum is crucial. The absence of complement activation and cytotoxicity in these control groups confirms that the observed effects are indeed complement-mediated.
References
- 1. Complement Diagnostics: Concepts, Indications, and Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 5. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Assay with Agi-134
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cellular Cytotoxicity (ADCC) is a critical mechanism of action for many therapeutic antibodies, leveraging the host's immune system to eliminate target cells. Agi-134 is a synthetic alpha-Gal (α-Gal) glycolipid designed to transform tumors into in-situ vaccines.[1][2][3] Upon intratumoral injection, this compound integrates into the plasma membranes of cancer cells, presenting the α-Gal epitope on their surface.[1][4] This allows for the binding of abundant, naturally occurring anti-α-Gal antibodies, initiating a potent anti-tumor immune response that includes both complement-dependent cytotoxicity (CDC) and ADCC.
This document provides a detailed protocol for an ADCC reporter assay to evaluate the efficacy of this compound in inducing an ADCC response. The assay utilizes an engineered Jurkat cell line that stably expresses the FcγRIIIa receptor and a Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a reporter gene, typically luciferase. The binding of the Fc portion of anti-α-Gal antibodies to the FcγRIIIa on the Jurkat effector cells triggers the NFAT signaling pathway, leading to the expression of luciferase, which can be quantified as a measure of ADCC activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ADCC signaling pathway initiated by this compound and the subsequent experimental workflow for the reporter assay.
Caption: this compound mediated ADCC signaling pathway.
Caption: Experimental workflow for the this compound ADCC reporter assay.
Experimental Protocol
This protocol is adapted from standard ADCC reporter bioassays and tailored for the evaluation of this compound.
1. Materials and Reagents
-
Target Cells: A cancer cell line of interest (e.g., A549 or SW480 adenocarcinoma cells).
-
Effector Cells: ADCC Reporter Bioassay Effector Cells, such as Jurkat cells engineered to express FcγRIIIa (V158 high-affinity variant) and an NFAT-luciferase reporter (e.g., Promega ADCC Reporter Bioassay Effector Cells or InvivoGen Jurkat-Lucia™ NFAT-CD16 cells).
-
This compound: Synthetic α-Gal glycolipid.
-
Antibody: Purified human anti-α-Gal IgG antibodies.
-
Cell Culture Medium: RPMI 1640 supplemented with low-IgG fetal bovine serum (FBS) (e.g., 4% low-IgG serum).
-
Assay Plate: White, flat-bottom 96-well assay plates.
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Bio-Glo™ Luciferase Assay System).
-
Control Antibody: An isotype control antibody.
-
Plate Reader: A luminometer capable of reading 96-well plates.
2. Cell Preparation
-
Target Cell Culture: Culture the target cancer cell line according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase before the assay.
-
Effector Cell Preparation: If using frozen, thaw-and-use effector cells, follow the manufacturer's instructions for thawing and preparation. If using a propagating cell line, ensure the cells are cultured as per the supplier's recommendations.
3. This compound Treatment of Target Cells
-
Harvest target cells and wash them with serum-free medium.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Add this compound to the cell suspension at the desired concentration (a titration is recommended to determine the optimal concentration).
-
Incubate the cells with this compound for 1-2 hours at 37°C with gentle agitation to allow for the incorporation of the glycolipid into the cell membrane.
-
After incubation, wash the cells twice with assay medium (RPMI 1640 + low-IgG FBS) to remove unincorporated this compound.
-
Resuspend the this compound-treated target cells in assay medium and adjust the cell density for plating.
4. Assay Procedure
-
Plating Target Cells: Plate the this compound-treated target cells into a white, flat-bottom 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well in 50 µL of assay medium). Include wells with untreated target cells as a negative control.
-
Antibody Addition: Prepare serial dilutions of the anti-α-Gal antibody and the isotype control antibody in assay medium. Add 25 µL of the diluted antibodies to the respective wells.
-
Effector Cell Addition: Add the prepared effector cells to each well at a specific effector-to-target (E:T) ratio (e.g., 1:1 or as optimized) in 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to induce NFAT pathway activation and luciferase expression (typically 6-20 hours).
-
Luminescence Reading: After incubation, equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 50 µL per well).
-
Incubate for a short period (as recommended by the manufacturer) to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
5. Data Presentation and Analysis
The quantitative data from the assay should be summarized in a structured table for clear comparison.
Table 1: Raw Luminescence Data (Relative Light Units - RLU)
| This compound Treatment | Anti-α-Gal Ab [µg/mL] | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | Std. Dev. |
| Untreated | 0 (No Ab) | |||||
| Isotype Control | ||||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| Treated | 0 (No Ab) | |||||
| Isotype Control | ||||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 |
Data Analysis
The primary readout is the fold induction of ADCC, which is calculated as follows:
-
Fold-ADCC Induction Calculation: Fold Induction = (RLU with anti-Gal Ab - Blank RLU) / (RLU without anti-Gal Ab - Blank RLU)
Where "Blank RLU" is the average RLU from wells containing only assay medium and the luciferase reagent.
Table 2: Calculated Fold-ADCC Induction
| This compound Treatment | Anti-α-Gal Ab [µg/mL] | Mean RLU | Fold-ADCC Induction |
| Untreated | 0 | 1.0 | |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Treated | 0 | 1.0 | |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
The results can be plotted as a dose-response curve with the antibody concentration on the x-axis and the fold-ADCC induction on the y-axis. This allows for the determination of the EC50 value, representing the concentration of antibody required to induce 50% of the maximal ADCC response.
Conclusion
This protocol provides a robust framework for quantifying the ADCC activity induced by this compound. By utilizing a reporter gene assay, this method offers a highly reproducible and sensitive alternative to traditional cytotoxicity assays, which often suffer from high variability. The clear, tabular presentation of data and the detailed methodology will aid researchers in accurately assessing the therapeutic potential of this compound in cancer immunotherapy.
References
- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. bionews.com [bionews.com]
- 4. Kickstarting the cancer immunity cycle with this compound [acir.org]
Application Notes and Protocols for In Vivo Imaging Techniques for Agi-134 Tumor Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agi-134 is a synthetic alpha-Gal glycolipid designed to act as an in situ cancer vaccine. Following intratumoral administration, this compound spontaneously incorporates into the plasma membranes of cancer cells, displaying the α-Gal epitope.[][2][3] This triggers a cascade of immune responses, initiated by the binding of pre-existing anti-Gal antibodies, leading to tumor cell destruction and the generation of a systemic, tumor-specific immune response.[][4] Visualizing the distribution of this compound within the tumor microenvironment is critical for understanding its mechanism of action, optimizing dosing strategies, and evaluating therapeutic efficacy.
While direct real-time in vivo imaging data for this compound is not extensively available in published literature, this document provides detailed protocols for an established ex vivo fluorescence imaging technique used to visualize an this compound analogue within the tumor. Furthermore, it outlines potential avenues for future in vivo imaging studies based on common methodologies for small molecule glycolipids.
This compound Mechanism of Action and Rationale for Imaging
This compound leverages the natural human immune response against the α-Gal epitope, which is not present on human cells. Upon intratumoral injection, the lipophilic tail of this compound anchors the molecule into the cancer cell membrane, presenting the α-Gal moiety to the immune system. This initiates a two-pronged attack:
-
Complement-Dependent Cytotoxicity (CDC): Binding of natural anti-Gal IgM and IgG antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the tumor cells.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, flagging them for destruction by natural killer (NK) cells and other immune effector cells.
The resulting tumor cell death releases tumor-associated antigens (TAAs) in an inflammatory context, which are then taken up by antigen-presenting cells (APCs). These APCs then prime a systemic, specific T-cell response against the patient's unique tumor neoantigens, leading to an abscopal effect where distant, untreated tumors are also targeted.
Imaging the distribution of this compound is crucial to confirm its retention and distribution within the injected tumor, which is a prerequisite for its therapeutic effect.
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols for C5a Measurement in Agi-134 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of complement component C5a in tumor tissues treated with Agi-134, a synthetic alpha-Gal glycolipid immunotherapeutic. This compound is designed to induce a robust anti-tumor immune response by harnessing the power of pre-existing anti-α-Gal antibodies to activate the complement system.
Introduction
This compound is a novel therapeutic agent that integrates into the cell membranes of tumors, displaying α-Gal epitopes on the tumor surface.[1] This triggers the binding of naturally occurring anti-Gal IgG and IgM antibodies, leading to the activation of the classical complement pathway and antibody-dependent cellular cytotoxicity (ADCC).[1][2][3] A key downstream effect of complement activation is the generation of the potent anaphylatoxin C5a, a critical mediator of inflammation and immune cell recruitment.[3] Therefore, measuring C5a levels within the tumor microenvironment serves as a crucial pharmacodynamic biomarker to confirm the mechanism of action of this compound and to evaluate its biological activity.
This document provides a detailed protocol for the measurement of C5a in tumor homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway leading to C5a production and the general experimental workflow for its measurement.
Caption: this compound signaling pathway leading to C5a production.
Caption: General experimental workflow for C5a ELISA.
Experimental Protocol: C5a Measurement by ELISA
This protocol is adapted from commercially available sandwich ELISA kits for mouse or human C5a and should be optimized for the specific kit being used.
1. Materials and Reagents:
-
C5a ELISA Kit (e.g., from Abcam, R&D Systems, Cloud-Clone Corp.)
-
Phosphate Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge tubes
-
Distilled or deionized water
2. Tumor Sample Collection and Homogenization:
-
Excise tumors from control and this compound-treated animals at the desired time point post-treatment. A study has shown C5a measurement at 2-2.5 hours post-injection.
-
Immediately place the excised tumors in ice-cold PBS containing a protease inhibitor cocktail to prevent C5a degradation.
-
Weigh the tumors and record the weight.
-
Add a sufficient volume of lysis buffer (as provided in the ELISA kit or a standard RIPA buffer with protease inhibitors) to the tumor tissue. A general starting point is 500 µL of lysis buffer per 50-100 mg of tissue.
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble tumor proteins, including C5a.
-
Determine the total protein concentration of the supernatant using a BCA protein assay or a similar method. This will be used to normalize the C5a concentration.
-
Store the supernatant at -80°C until use. Avoid repeated freeze-thaw cycles.
3. ELISA Procedure (General Protocol):
Note: This is a generalized procedure. Always refer to the specific manual of the ELISA kit you are using for detailed instructions, including reagent preparation and incubation times.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the C5a standard to create a standard curve. The typical range for C5a ELISA kits can be from 1.5 pg/mL to 2000 pg/mL.
-
Sample Addition: Add 100 µL of the prepared standards and tumor homogenate supernatants to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-4 times) with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes) until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of C5a in each tumor sample.
-
Normalize the C5a concentration to the total protein concentration of the tumor homogenate supernatant (e.g., pg of C5a per mg of total protein).
-
Perform statistical analysis to compare C5a levels between this compound-treated and control groups. The Mann-Whitney test has been previously used for C5a data analysis in similar studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a typical C5a ELISA protocol.
| Parameter | Value | Notes |
| Sample Volume | 100 µL | Per well |
| Standard Curve Range | 1.5 - 2000 pg/mL | Varies by kit |
| Incubation Times | ||
| - Sample/Standard | 2.5 hours at RT or O/N at 4°C | Refer to kit manual |
| - Detection Antibody | 1 hour at RT | Refer to kit manual |
| - Streptavidin-HRP | 45 minutes at RT | Refer to kit manual |
| - Substrate Development | 30 minutes at RT (in dark) | Refer to kit manual |
| Washing Steps | 3-4 times between incubations | Ensure complete removal of liquid |
| Absorbance Reading | 450 nm | Wavelength correction at 540 or 570 nm if available |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Ensure thorough washing- Allow all reagents to reach room temperature- Use fresh, sterile reagents |
| Low Signal | - Insufficient incubation times- Inactive reagents- Low C5a concentration in samples | - Follow recommended incubation times- Check expiration dates and storage of reagents- Concentrate samples or use a more sensitive kit |
| High Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Plate not washed evenly | - Calibrate pipettes and use proper technique- Gently mix all reagents before use- Ensure all wells are washed uniformly |
By following this detailed protocol, researchers can accurately and reliably quantify C5a levels in this compound treated tumors, providing valuable insights into the pharmacodynamic effects of this promising immunotherapy.
References
- 1. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dual-Flank Tumor Model for Agi-134 Abscopal Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agi-134 is a synthetic alpha-Gal glycolipid designed to be administered intratumorally, where it integrates into the membranes of cancer cells.[1][2] This exposes the alpha-Gal epitope on the tumor cell surface, which is recognized by naturally occurring anti-Gal antibodies present in humans.[1][3] This recognition triggers a potent, localized immune response through two primary mechanisms: complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).[4] The resulting tumor cell death and inflammatory microenvironment are hypothesized to "kickstart" the cancer immunity cycle, leading to the uptake of tumor antigens by antigen-presenting cells (APCs) and the subsequent activation of a systemic, tumor-specific T-cell response. This systemic response can lead to the regression of untreated, distant tumors, a phenomenon known as the abscopal effect.
These application notes provide a detailed protocol for establishing a dual-flank murine tumor model to investigate the abscopal effect of this compound. This model is essential for preclinical evaluation of this compound's systemic anti-tumor efficacy.
Signaling Pathway of this compound and the Abscopal Effect
The mechanism of action of this compound involves the engagement of both the innate and adaptive immune systems, culminating in a systemic anti-tumor response.
References
Application Notes and Protocols for AGI-134 Formulation and In Vivo Studies
Introduction
AGI-134 is a synthetic α-Gal glycolipid designed as an intratumoral immunotherapy agent.[1][2] Its mechanism of action relies on the in-situ transformation of tumors into autologous vaccines.[3][4] Upon intratumoral injection, this compound integrates into the cell membranes of cancer cells, displaying α-Gal epitopes on their surface. In humans and α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which mimic the human immune system in this context, pre-existing anti-Gal antibodies recognize and bind to these epitopes. This binding initiates a cascade of immune responses, including complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to tumor cell lysis. The resulting tumor cell debris and released tumor-associated antigens (TAAs) are then taken up by antigen-presenting cells (APCs), which in turn prime a systemic, T-cell mediated adaptive immune response against both the primary, injected tumor and distant metastases (an abscopal effect).
These application notes provide detailed protocols for the formulation and preparation of this compound for in vivo studies, as well as a comprehensive guide to performing such studies in a research setting.
Data Presentation
Table 1: this compound Formulation and Dosing for Murine In Vivo Studies
| Parameter | Value | Reference |
| Compound Type | Fully synthetic α-Gal glycolipid | |
| Formulation Vehicle | Phosphate-Buffered Saline (PBS) | |
| Dosage Range | 0.1 mg - 1.25 mg per injection | |
| Injection Volume | 50 µL - 100 µL | |
| Route of Administration | Intratumoral (i.t.) | |
| Treatment Schedule | Single injection or two injections 24 hours apart |
Signaling Pathway and Mechanism of Action
The immunological cascade initiated by this compound is a multi-step process that bridges the innate and adaptive immune systems.
Caption: this compound signaling pathway initiating anti-tumor immunity.
Experimental Protocols
Protocol 1: Preparation of this compound for Intratumoral Injection
This protocol details the steps for preparing this compound for in vivo administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free insulin syringes with a fixed needle (e.g., 29-31 gauge)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: All preparation steps should be conducted in a laminar flow hood using aseptic techniques to ensure the sterility of the final injection solution.
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Carefully open the vial and add the required volume of sterile PBS to achieve the desired final concentration (e.g., for a 1 mg dose in 100 µL, the concentration would be 10 mg/mL).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
-
Vortexing: Once dissolved, vortex the solution for 30-60 seconds to ensure homogeneity.
-
Drawing the Dose:
-
Using a sterile insulin syringe, carefully draw the required volume for a single injection (e.g., 50 µL or 100 µL).
-
Ensure there are no air bubbles in the syringe. If present, gently tap the syringe and expel the air.
-
-
Storage and Stability:
-
It is recommended to prepare the this compound solution fresh for each set of injections.
-
Protocol 2: In Vivo Murine Melanoma Model and this compound Administration
This protocol describes the establishment of a murine melanoma model and the subsequent intratumoral administration of this compound.
Animal Model:
-
Strain: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice are essential as they do not express the α-Gal epitope and can produce anti-Gal antibodies, mimicking the human immune response.
-
Cell Lines: B16-F10 or JB/RH melanoma cell lines, which do not express α-Gal, are suitable for these studies.
Procedure:
-
Tumor Cell Culture: Culture the chosen melanoma cell line under standard conditions. Harvest the cells during the logarithmic growth phase and resuspend them in sterile PBS at the desired concentration for injection.
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the tumor cells (e.g., 1 x 10^6 B16-F10 cells) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Once the tumors reach a palpable size (e.g., 2-4 mm in diameter), begin the treatment.
-
Administer the prepared this compound solution directly into the center of the tumor using a sterile insulin syringe.
-
For a two-dose regimen, repeat the injection 24 hours after the first.
-
A control group should be injected with the same volume of sterile PBS.
-
-
Post-Treatment Monitoring:
-
Continue to monitor tumor growth in all groups.
-
Observe the animals for any signs of toxicity or adverse reactions.
-
For studies investigating the abscopal effect, a secondary tumor can be implanted on the contralateral flank, and its growth monitored following treatment of the primary tumor.
-
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint as per institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Agi-134 Technical Support Center: Optimizing Dosing for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Agi-134. The following content, presented in a question-and-answer format, addresses common issues and provides detailed protocols and data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing schedule for this compound in preclinical mouse models?
For preclinical studies in mice, particularly in melanoma models, intratumoral (i.t.) administration of this compound has been shown to be effective. A commonly used dosing regimen involves either a single injection or two injections administered 24 hours apart.[1]
Q2: What is the optimal dose of this compound in these mouse models?
Preclinical studies have demonstrated efficacy with doses ranging from 1 mg to 1.25 mg of this compound per tumor.[1] The efficacy has been shown to be dose-dependent.
Q3: What is the recommended dosing schedule for this compound in human clinical trials?
In the Phase 1/2a clinical trial for unresectable metastatic solid tumors, the recommended Phase 2 dose (RP2D) of this compound was determined to be up to 200 mg.[2][3][4] This is administered as a single intratumoral injection per three-week cycle, for a total of four cycles.
Q4: What were the dose-limiting toxicities observed in the Phase 1/2a clinical trial?
The Phase 1 dose-escalation part of the study found this compound to be safe and well-tolerated. No dose-limiting toxicities were reported, and the maximum tolerated dose was not reached at doses up to 200 mg.
Q5: What is the mechanism of action of this compound?
This compound is a synthetic alpha-Gal glycolipid that, when injected into a tumor, spontaneously incorporates into the cancer cell membranes. This "paints" the tumor cells with the alpha-Gal antigen. In humans, who do not naturally express alpha-Gal, there are pre-existing and abundant anti-alpha-Gal (anti-Gal) antibodies. These antibodies recognize and bind to the this compound-labeled tumor cells, initiating a powerful anti-tumor immune response through two main pathways:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface and subsequent cell lysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, which are then recognized and destroyed by immune effector cells, such as Natural Killer (NK) cells, through their Fc receptors.
This initial tumor cell destruction creates a pro-inflammatory tumor microenvironment and releases tumor-associated antigens (TAAs). Antigen-presenting cells (APCs) then take up these TAAs and present them to T cells, leading to a systemic, tumor-specific T-cell mediated immune response. This can result in the regression of not only the injected primary tumor but also distant, untreated metastases (an abscopal effect).
Data on this compound Dosing and Efficacy
Preclinical Dosing and Efficacy in Mouse Melanoma Models
| Parameter | Dosing Schedule | Efficacy Outcome |
| Primary Tumor Regression | Two intratumoral injections of 1-1.25 mg this compound, 24 hours apart | Almost 50% of B16.F10 tumors and 67% of B16.OVA tumors fully regressed. |
| Abscopal Effect | Single intratumoral injection of 1 mg this compound in the primary tumor | Significantly inhibited the growth of untreated distal B16-F10 melanoma lesions. |
| Survival | Two intratumoral injections of 1-1.25 mg this compound, 24 hours apart | Significant survival benefit compared to placebo controls. |
Phase 1/2a Clinical Trial Dosing Information
| Study Part | Number of Patients | Dosing Schedule | Key Findings |
| Part 1 (Dose Escalation) | 5 | Escalating doses of up to 200 mg via intratumoral injection | Safe and well-tolerated; no dose-limiting toxicities; MTD not reached. |
| Part 2 (Dose Expansion) | 33 | Up to 200 mg via intratumoral injection once every 3 weeks for 4 cycles | Generally well-tolerated; demonstrated immune activity across multiple biomarkers. |
Experimental Protocols
In Vivo Murine Melanoma Model for Efficacy Studies
This protocol is a general guideline based on published preclinical studies with this compound.
1. Cell Culture:
- Culture B16.F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the final cell pellet in sterile PBS at the desired concentration for injection.
2. Tumor Implantation:
- Use α1,3-galactosyltransferase knockout (α1,3GT-KO) mice, which, like humans, lack the α-Gal epitope and produce anti-Gal antibodies.
- Inject 1 x 10^6 B16.F10 cells in a volume of 100 µL PBS subcutaneously into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. Intratumoral Injection of this compound:
- Prepare this compound solution in sterile PBS at the desired concentration.
- Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
- Using a 27-30 gauge needle, slowly inject the this compound solution directly into the center of the tumor. The injection volume will depend on the tumor size.
- For a two-dose schedule, repeat the injection 24 hours later.
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
4. Monitoring Abscopal Effect:
- For abscopal effect studies, implant a second tumor on the contralateral flank at a lower cell concentration (e.g., 1 x 10^5 cells).
- Treat only the primary tumor with this compound and monitor the growth of the untreated secondary tumor.
Visualizing Key Processes
This compound Mechanism of Action
Caption: this compound mechanism of action leading to systemic anti-tumor immunity.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in a murine melanoma model.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tipranks.com [tipranks.com]
- 3. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]
- 4. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors [prnewswire.com]
Determining suboptimal doses of Agi-134 for synergy studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining suboptimal doses of Agi-134 for in vitro synergy studies. The following information is intended to facilitate the design and execution of experiments to identify synergistic interactions with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is a "suboptimal dose" and why is it important for synergy studies?
A suboptimal dose, in the context of drug synergy studies, is a concentration of a drug that produces a partial, but not maximal, effect on its own. For in vitro studies, this is often a concentration around the IC20-IC30 (the concentration that inhibits 20-30% of the measured biological response, such as cell growth). Using suboptimal doses is crucial because it allows for the detection of synergy. If a maximal or near-maximal dose of this compound is used, it may mask the potentiating effect of a combination partner, as there is little room for further enhancement of the therapeutic effect.
Q2: What is the mechanism of action of this compound?
This compound is a synthetic alpha-Gal (α-Gal) glycolipid that, upon intratumoral administration, spontaneously incorporates into the plasma membranes of cancer cells.[1][2] This "paints" the tumor cells with the α-Gal antigen.[3] Since humans naturally produce high levels of anti-α-Gal antibodies due to exposure to gut bacteria, these antibodies recognize and bind to the this compound-labeled tumor cells.[2][4] This binding triggers two primary immune responses:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies activates the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the antibody-coated tumor cells and induce apoptosis.
The resulting tumor cell death releases tumor-associated antigens in an inflammatory microenvironment, effectively turning the tumor into an in situ personalized vaccine and stimulating a broader, systemic anti-tumor T-cell response.
Q3: With which class of drugs has this compound shown synergy?
Pre-clinical studies have demonstrated that this compound is synergistic with anti-PD-1 immune checkpoint inhibitors. This synergy is thought to arise from this compound's ability to increase the processing of tumor antigens and expand the repertoire of tumor-specific T-cells, which are then more effectively activated by the anti-PD-1 therapy.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound to Select a Suboptimal Dose
The first step in designing a synergy study is to determine the dose-response curve and the IC50 (the concentration that inhibits 50% of the response) of this compound alone in your specific cancer cell line.
Methodology: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations) that are expected to span the full dose-response curve.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration).
-
Incubate for a period relevant to the drug's mechanism of action (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
From this data, a suboptimal dose (e.g., IC20 or IC25) can be selected for the synergy experiments.
Protocol 2: Synergy Assessment using a Checkerboard Assay
The checkerboard or matrix assay is a common method to test for synergy between two drugs.
-
Plate Setup:
-
Prepare a 96-well plate.
-
In the horizontal direction, prepare serial dilutions of this compound (e.g., starting from 2x the IC50 down to sub-inhibitory concentrations).
-
In the vertical direction, prepare serial dilutions of the second drug (Drug X) in a similar manner.
-
The plate will contain wells with single agents at various concentrations, as well as all possible combinations of the two drugs. Include wells for vehicle control (no drugs) and background (no cells).
-
-
Cell Seeding and Incubation:
-
Seed the cells as described in Protocol 1.
-
Add the drug dilutions to the appropriate wells.
-
Incubate for the predetermined duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Perform a cell viability assay (e.g., MTT, as described in Protocol 1).
-
Data Presentation and Analysis
The data from the checkerboard assay can be analyzed to determine if the drug combination is synergistic, additive, or antagonistic.
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95 ± 4.8 |
| 0.5 | 81 ± 5.5 |
| 1.0 | 62 ± 6.1 |
| 2.5 | 41 ± 4.7 |
| 5.0 | 22 ± 3.8 |
| 10.0 | 11 ± 2.5 |
| 20.0 | 5 ± 1.9 |
This is illustrative data. Actual results will vary depending on the cell line and experimental conditions.
Combination Index (CI) Calculation
The most common method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (this compound) and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automatically calculate CI values from the dose-response data.
Table 2: Interpreting Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.1 | Very Strong Synergism |
| 0.1 - 0.3 | Strong Synergism |
| 0.3 - 0.7 | Synergism |
| 0.7 - 0.9 | Moderate to Slight Synergism |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Mandatory Visualizations
Caption: Workflow for determining suboptimal doses and assessing synergy.
References
Technical Support Center: Optimizing the Abscopal Effect of Agi-134
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Agi-134 to enhance the abscopal effect in preclinical and clinical research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at inducing an abscopal effect with this compound.
| Problem | Potential Cause | Suggested Solution |
| No observable abscopal effect on distal tumors. | Insufficient anti-Gal antibody titer in the animal model. | Pre-immunize α1,3GT-/- mice to ensure a robust anti-Gal antibody response before tumor inoculation. In clinical settings, confirm the presence of anti-Gal antibodies in patients.[1][2] |
| Suboptimal dosing of this compound. | The antitumor efficacy of this compound is dose-dependent.[1] Perform a dose-response study to determine the optimal concentration for your specific tumor model. A single 1-mg dose has shown efficacy in preclinical models.[3] | |
| Ineffective intratumoral administration. | Ensure accurate and consistent intratumoral injection. For preclinical models, consider using imaging to guide the injection into the core of the tumor. | |
| High variability in abscopal response between subjects. | Heterogeneity in the tumor microenvironment. | Analyze the baseline immune cell infiltration in tumors. A more immunologically "hot" tumor microenvironment may respond better. Consider strategies to increase T-cell infiltration prior to this compound treatment. |
| Differences in individual immune responses. | Monitor systemic immune cell populations (e.g., CD8+ T cells, NK cells) before and after treatment to correlate with the abscopal response. | |
| Limited duration of the abscopal effect. | Development of immune tolerance or exhaustion. | Combine this compound with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, to overcome T-cell exhaustion and prolong the anti-tumor response.[1] |
| Insufficient generation of memory T cells. | Analyze the T-cell memory phenotype (e.g., central memory, effector memory) in responding versus non-responding subjects. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound-induced abscopal effect?
A1: this compound is a synthetic α-Gal glycolipid that incorporates into the membranes of tumor cells. This leads to the binding of naturally occurring anti-Gal antibodies, which triggers two primary mechanisms of cell death: complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC). The resulting tumor cell lysis releases tumor-associated antigens, which are then taken up by antigen-presenting cells (APCs). These APCs cross-present the antigens to activate tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that targets both the primary, injected tumor and distant, untreated tumors (the abscopal effect).
Q2: How can the abscopal effect of this compound be enhanced?
A2: The most effective strategy identified to date is the combination of this compound with immune checkpoint inhibitors, particularly anti-PD-1 antibodies. This combination has demonstrated a synergistic effect in preclinical models, significantly reducing the development of distal tumors compared to either treatment alone. The rationale is that while this compound initiates the anti-tumor immune response, anti-PD-1 antibodies can overcome immune suppression within the tumor microenvironment and sustain the activity of the newly activated T cells.
Q3: What are the appropriate preclinical models for studying the this compound abscopal effect?
A3: Since humans naturally have anti-Gal antibodies and lack the α-Gal epitope, the ideal preclinical model is the α1,3-galactosyltransferase knockout (α1,3GT-/-) mouse. These mice, like humans, do not express α-Gal epitopes and can be immunized to produce anti-Gal antibodies. Commonly used tumor models that also lack α-Gal expression include B16F10 and JB/RH melanoma cell lines.
Q4: How should the abscopal effect be monitored during an experiment?
A4: The primary endpoint is the measurement of tumor volume of the untreated, distal tumors over time. This can be done using digital calipers for subcutaneous tumors. Additionally, monitoring systemic immune responses can provide valuable insights. This includes quantifying tumor-specific T cells in the blood and spleen, as well as assessing the infiltration of immune cells (e.g., CD8+ T cells) into both the treated and untreated tumors via immunohistochemistry or flow cytometry.
Key Experimental Protocols
Abscopal Effect Study in α1,3GT-/- Mice
-
Animal Model: Use α1,3GT-/- mice.
-
Immunization: Immunize mice to induce the production of anti-Gal antibodies prior to tumor inoculation.
-
Tumor Inoculation:
-
Inject B16F10 or JB/RH melanoma cells subcutaneously into the right flank (primary tumor).
-
Simultaneously, inject a smaller number of the same cells into the contralateral flank (distal tumor).
-
-
Treatment:
-
When the primary tumor reaches a specified size (e.g., ~2-4 mm in diameter), administer this compound intratumorally. A common preclinical protocol involves two intratumoral injections of 1.25 mg this compound, 24 hours apart.
-
For combination therapy studies, administer an anti-PD-1 antibody intraperitoneally at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure the volume of both the primary and distal tumors regularly using calipers.
-
Monitor animal health and survival.
-
At the end of the study, tumors and lymphoid organs can be harvested for immunological analysis (e.g., flow cytometry, immunohistochemistry).
-
Quantitative Data Summary
Efficacy of this compound and Anti-PD-1 Combination Therapy
The following table summarizes the results from a preclinical study in a B16F10 melanoma model in α1,3GT-/- mice, evaluating the development of distal tumors.
| Treatment Group | Dose | Percentage of Mice Developing Distal Tumors |
| Mock-Treated | - | 77% |
| This compound (suboptimal dose) | - | 38% |
| Anti-PD-1 (suboptimal dose) | - | 62% |
| This compound + Anti-PD-1 | Suboptimal doses of each | 6% |
Data from Shaw et al., as reported in a 2020 publication.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Abscopal Effect
Caption: this compound initiates a cascade leading to a systemic anti-tumor T-cell response.
Experimental Workflow for Enhancing Abscopal Effect
Caption: Workflow for evaluating combination therapies to enhance the this compound abscopal effect.
Logical Relationship for Combination Therapy
Caption: this compound and checkpoint inhibitors synergize to enhance the abscopal effect.
References
- 1. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential off-target effects of Agi-134 in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential in vivo off-target effects of Agi-134.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential off-target effects?
A1: this compound is a synthetic alpha-Gal glycolipid.[1] When injected intratumorally, it integrates into the cell membranes of cancer cells, displaying the alpha-Gal epitope on their surface. Since humans do not produce alpha-Gal, we have naturally occurring and abundant anti-alpha-Gal (anti-Gal) antibodies.[2] These pre-existing antibodies recognize and bind to the this compound on the tumor cells, initiating a powerful and localized immune response through two main pathways:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies activates the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as natural killer (NK) cells, recognize the anti-Gal antibodies bound to the cancer cells and release cytotoxic granules, inducing apoptosis.
This targeted destruction of tumor cells is designed to create a pro-inflammatory tumor microenvironment and induce a systemic, tumor-specific immune response. The highly targeted nature of this mechanism, being dependent on both intratumoral injection and the presence of anti-Gal antibodies, inherently limits the potential for systemic off-target effects.
Q2: What is the expected biodistribution of this compound following intratumoral injection?
A2: Preclinical pharmacokinetic studies in mice have demonstrated that this compound has low systemic exposure following both intratumoral and subcutaneous administration. This suggests that the drug primarily remains localized to the injection site, minimizing the potential for interactions with healthy tissues and organs.
Q3: Has this compound shown any significant off-target toxicity in preclinical studies?
A3: Preclinical toxicology studies have indicated a favorable safety profile for this compound. A non-GLP toxicity study in cynomolgus monkeys, which, like humans, possess anti-Gal antibodies, showed that this compound was well-tolerated. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg when administered subcutaneously.
Q4: What has the safety profile of this compound been in human clinical trials?
A4: In a Phase 1/2a clinical trial (NCT03593226), this compound was found to be safe and well-tolerated in patients with unresectable metastatic solid tumors. The study reported no dose-limiting toxicities, and the maximum tolerated dose was not reached. Treatment-related adverse events were mostly mild to moderate in severity and were transient.
Troubleshooting Guide: Investigating Potential Off-Target Effects
While this compound has demonstrated a strong safety profile, it is crucial to have robust protocols in place to monitor for any unforeseen off-target effects during your in vivo experiments.
| Potential Issue | Possible Cause | Recommended Action |
| Systemic inflammation (e.g., fever, lethargy in animal models) | Cytokine release due to a very strong localized immune response. Unlikely systemic action of this compound. | Monitor for pro-inflammatory cytokines (e.g., IL-6, TNF-α) in serum at various time points post-injection. Conduct histopathological analysis of major organs (liver, spleen, kidney, lungs) to look for signs of inflammation. |
| Non-localized cell death | Unlikely, but could theoretically be due to leakage of this compound from the tumor and binding to other cells. | Perform biodistribution studies using a labeled version of this compound to track its localization. Conduct TUNEL or similar apoptosis assays on sections of major organs. |
| Unexpected immune cell activation in distal tissues | A robust systemic anti-tumor immune response is the intended "abscopal" effect. This is an on-target effect. | Characterize the phenotype of infiltrating immune cells in distal tumors and lymphoid organs to confirm a tumor-specific response. Use flow cytometry to analyze immune cell populations in peripheral blood. |
Data Summary
Preclinical Toxicology Data
| Species | Study Type | Route of Administration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Cynomolgus Monkey | Non-GLP Toxicity | Subcutaneous & Intravenous | Well-tolerated | 50 mg/kg (SC) |
| Mouse (α1,3GT KO) | Pharmacokinetics | Intratumoral & Subcutaneous | Low systemic exposure | Not Applicable |
Clinical Safety Data (Phase 1/2a Study)
| Number of Patients | Dose Escalation | Dose-Limiting Toxicities | Adverse Events |
| 38 | Up to 200mg | None reported | Mostly mild to moderate and transient |
Experimental Protocols
Protocol 1: Assessment of Systemic Cytokine Profile Post-Agi-134 Administration
Objective: To determine if intratumoral injection of this compound leads to a systemic release of inflammatory cytokines.
Methodology:
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., syngeneic model in α1,3GT knockout mice to mimic the human immune context).
-
Treatment Groups:
-
Vehicle control (intratumoral injection)
-
This compound (intratumoral injection at the desired dose)
-
-
Sample Collection: Collect peripheral blood at baseline (pre-injection) and at multiple time points post-injection (e.g., 2, 6, 24, and 48 hours).
-
Cytokine Analysis: Process blood to obtain serum. Use a multiplex cytokine assay (e.g., Luminex-based assay or ELISA array) to quantify the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10).
-
Data Analysis: Compare cytokine levels between the this compound treated group and the vehicle control group at each time point.
Protocol 2: Histopathological Evaluation of Potential Off-Target Organ Toxicity
Objective: To assess whether this compound administration causes any pathological changes in major organs.
Methodology:
-
Animal Model and Treatment: As described in Protocol 1.
-
Tissue Collection: At a terminal endpoint (e.g., 48 hours or later, depending on the study design), euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Histopathology:
-
Fix the organs in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining.
-
-
Pathological Examination: A board-certified veterinary pathologist should perform a blinded examination of the H&E stained slides to identify any signs of inflammation, necrosis, apoptosis, or other pathological changes.
-
Immunohistochemistry (Optional): If any abnormalities are observed, further characterize the infiltrating immune cells using immunohistochemistry for markers such as CD3 (T cells), B220 (B cells), F4/80 (macrophages), and Ly-6G (neutrophils).
Visualizations
References
Technical Support Center: AGI-134 and Complement Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-134, focusing on issues related to low complement activation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected complement-dependent cytotoxicity (CDC) in our tumor cell line treated with this compound. What are the potential causes?
Low CDC can stem from several factors, ranging from the experimental setup to the specific characteristics of the cell line used. Below is a breakdown of potential issues and how to address them.
Troubleshooting Low Complement-Dependent Cytotoxicity (CDC)
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. This compound concentration-dependent binding and subsequent CDC has been demonstrated in cell lines such as SW480 and A549.[1] |
| Insufficient Anti-Gal Antibody Titer | Ensure the serum source (e.g., normal human serum) contains a sufficient titer of anti-α-Gal (anti-Gal) IgG and IgM antibodies. IgM is a potent activator of the classical complement pathway.[1][2] Consider screening different serum lots or using a pooled serum source. |
| Target Cell Line Resistance | Some tumor cells may express high levels of membrane-bound complement regulatory proteins (e.g., CD55, CD59) that inhibit the formation of the Membrane Attack Complex (MAC).[3] Assess the expression of these proteins on your cell line. |
| Issues with Complement Serum | The quality of the complement source is critical. Ensure the normal human serum (NHS) has been properly stored at -80°C and has not undergone multiple freeze-thaw cycles, which can degrade complement proteins.[4] |
| Incorrect this compound Incubation Time | Optimize the incubation time for this compound with the tumor cells to ensure sufficient incorporation into the cell membrane. |
| Low Cell Surface Expression of this compound | Verify the incorporation of this compound into the cell membrane using flow cytometry with a labeled anti-Gal antibody. |
Q2: How does this compound activate the complement system?
This compound is a synthetic α-Gal glycolipid that spontaneously incorporates into the plasma membrane of tumor cells. This process effectively "paints" the tumor cells with the α-Gal epitope. In humans and α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, there are naturally abundant, pre-existing anti-Gal antibodies (IgG and IgM). These antibodies recognize and bind to the α-Gal epitope presented by this compound on the tumor cell surface. The binding of anti-Gal IgM, and to a lesser extent IgG, initiates the classical complement pathway, leading to the deposition of complement proteins like C3b on the cell surface and the formation of the MAC (C5b-C9), ultimately resulting in tumor cell lysis.
Caption: Mechanism of this compound-mediated complement activation.
Q3: What is a standard protocol to assess this compound mediated complement-dependent cytotoxicity?
The following is a generalized protocol for an in vitro CDC assay. Optimization of cell numbers, this compound concentration, and incubation times may be necessary for specific cell lines.
Experimental Protocol: In Vitro Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Preparation:
-
Culture tumor cells of interest (e.g., A549, SW480) to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface integrity.
-
Wash cells with an appropriate buffer (e.g., PBS) and resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Labeling:
-
Incubate the cell suspension with the desired concentration of this compound (a titration from 10-100 µg/mL is a good starting point) for 1-2 hours at 37°C with gentle agitation. This allows for the incorporation of this compound into the cell membrane.
-
Include a vehicle control (e.g., PBS) for comparison.
-
-
CDC Reaction:
-
Wash the this compound-labeled cells twice with cold PBS to remove unincorporated this compound.
-
Resuspend the cells in a buffer suitable for complement assays (e.g., gelatin veronal buffer).
-
Add normal human serum (NHS) as a source of complement and anti-Gal antibodies to a final concentration of 20-50%. Include a heat-inactivated NHS control (56°C for 30 minutes) to confirm that cell death is complement-dependent.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Assess cell viability using a suitable method, such as:
-
Flow Cytometry: Stain cells with a viability dye (e.g., Propidium Iodide, 7-AAD).
-
Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH from lysed cells into the supernatant.
-
Colorimetric Assays: Use assays like MTT or XTT to measure metabolic activity, which correlates with cell viability.
-
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Spontaneous Release: Cells with heat-inactivated serum.
-
Maximum Release: Cells lysed with a detergent (e.g., Triton X-100).
-
-
Caption: General experimental workflow for a CDC assay.
Q4: My CDC assay is not working. How can I systematically troubleshoot the experiment?
Use the following decision tree to identify the point of failure in your experimental workflow.
Caption: Troubleshooting decision tree for low CDC with this compound.
Q5: What are the expected outcomes of successful this compound-mediated complement activation in vitro?
Successful complement activation by this compound on tumor cells should result in several measurable outcomes.
Table of Expected In Vitro Outcomes
| Parameter | Method of Detection | Expected Result with this compound + NHS | Reference |
| Anti-Gal Antibody Binding | Flow Cytometry | Increased binding of anti-Gal IgG and IgM to cells. | |
| C3b/C3bi Deposition | Flow Cytometry | Increased deposition of C3b/C3bi on the cell surface. | |
| Membrane Attack Complex (MAC) Formation | Flow Cytometry | Increased formation of C5b-C9 complex on the cell surface. | |
| Complement-Dependent Cytotoxicity (CDC) | Viability Assays (PI, LDH) | Increased percentage of cell lysis compared to controls. | |
| C5a Release | ELISA | Increased concentration of C5a in the supernatant. |
These outcomes collectively confirm the successful initiation and execution of the classical complement cascade on the surface of this compound-treated tumor cells.
References
- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 3. Optimizing complement-activating antibody-based cancer immunotherapy: a feasible strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Utilizing α1,3GT-/- Mice in Agi-134 Research
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of α1,3-galactosyltransferase knockout (α1,3GT-/-) mice in the preclinical evaluation of Agi-134, a synthetic α-Gal glycolipid immunotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: Why are α1,3GT-/- mice the preferred animal model for this compound research?
A1: The use of α1,3GT-/- mice is critical for modeling the human immune response to this compound. Here's a breakdown of the key reasons:
-
Mimicking the Human Immune System: Humans do not express the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) due to an evolutionary inactivation of the α1,3-galactosyltransferase (α1,3GT) gene. As a result, humans have naturally high levels of circulating anti-Gal antibodies, which constitute approximately 1% of immunoglobulins.[1][2] α1,3GT-/- mice are genetically engineered to lack the α1,3GT gene, and therefore, like humans, they do not express α-Gal epitopes.[3][4] This shared characteristic is fundamental for studying a therapy that relies on the α-Gal/anti-Gal interaction.
-
Enabling Anti-Gal Antibody Production: Because they lack the α-Gal epitope, α1,3GT-/- mice are not immunologically tolerant to it and can be induced to produce anti-Gal antibodies, thereby simulating the pre-existing antibody repertoire in humans.[5] This is essential for investigating the in vivo mechanism of action of this compound, which is dependent on these antibodies.
-
Relevant Tumor Models: For accurate preclinical assessment, it is crucial to use tumor cell lines that also lack the α-Gal epitope. The B16F10 and JB/RH melanoma cell lines are among the few mouse cancer cell lines that do not express α-Gal and are therefore suitable for use in α1,3GT-/- mice for this compound studies.
Q2: What is the mechanism of action of this compound, and how is it studied in α1,3GT-/- mice?
A2: this compound is a synthetic glycolipid that acts as an in-situ autologous cancer vaccine. Its mechanism, which is elucidated using the α1,3GT-/- mouse model, involves several key steps:
-
Tumor Cell Labeling: Following intratumoral injection, this compound spontaneously incorporates into the plasma membranes of cancer cells, displaying the α-Gal epitope on the tumor cell surface.
-
Immune Recognition and Opsonization: Pre-existing anti-Gal antibodies in the immunized α1,3GT-/- mice recognize and bind to the α-Gal epitopes on the this compound-labeled tumor cells.
-
Initiation of Immune Attack: This antibody binding triggers two primary effector mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of tumor cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells are recognized by natural killer (NK) cells via their Fcγ receptors, leading to NK cell-mediated killing of the tumor cells.
-
-
In-situ Vaccination and Systemic Immunity: The destruction of tumor cells releases tumor-associated antigens (TAAs) in a pro-inflammatory microenvironment. This leads to:
-
Enhanced uptake of opsonized tumor antigens by antigen-presenting cells (APCs), such as dendritic cells.
-
Cross-presentation of TAAs by APCs to CD8+ T cells, leading to the activation of a systemic, tumor-specific T-cell mediated immune response.
-
This systemic response is evidenced by the "abscopal effect," where the treatment of a primary tumor leads to the regression of distant, untreated tumors, a phenomenon observed in α1,3GT-/- mouse models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or variable anti-Gal antibody titers in α1,3GT-/- mice. | - Ineffective immunization protocol.- Age or genetic drift of the mouse colony. | - Ensure proper preparation and administration of the immunizing agent (e.g., rabbit red blood cells or E. coli O86:B7).- Boost immunization may be required.- Screen mice for anti-Gal titers before initiating the study and randomize based on titers. |
| Inconsistent tumor growth or rejection in control groups. | - Variability in tumor cell viability or injection technique.- Pre-existing low levels of anti-Gal antibodies in non-immunized mice. | - Standardize tumor cell culture and injection procedures.- Ensure mice are from a reliable source and are housed in a specific pathogen-free environment to minimize uncontrolled immune stimulation. |
| High background in in vitro CDC or ADCC assays. | - Non-specific antibody binding.- Contamination of reagents. | - Use appropriate blocking buffers.- Include isotype controls.- Ensure all reagents are sterile and endotoxin-free. |
| Lack of a discernible abscopal effect. | - Suboptimal dose or administration of this compound.- Insufficient anti-Gal antibody titers. | - Perform dose-response studies to determine the optimal this compound concentration.- Confirm high anti-Gal antibody titers in experimental animals prior to tumor challenge. |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in α1,3GT-/- mice.
Table 1: In Vivo Efficacy of this compound in B16F10 Melanoma Model
| Treatment Group | Primary Tumor Regression | Development of Contralateral Tumors (Abscopal Effect) | Survival Benefit | Reference |
| This compound | Significant regression compared to control | 16% of mice developed contralateral tumors | Significant increase in survival | |
| PBS (Control) | - | 86% of mice developed contralateral tumors | - |
Table 2: Synergistic Effect of this compound and Anti-PD-1 Antibody
| Treatment Group (Suboptimal Doses) | Development of Distal Tumors | Reference |
| This compound + Anti-PD-1 | 6% | |
| This compound | 38% | |
| Anti-PD-1 | 62% | |
| Mock Treatment | 77% |
Experimental Protocols
Induction of Anti-Gal Antibodies in α1,3GT-/- Mice
Objective: To induce a robust anti-Gal antibody response in α1,3GT-/- mice to mimic the human immune environment.
Materials:
-
α1,3GT-/- mice
-
Rabbit red blood cells (RBCs) or Escherichia coli O86:B7 bacteria
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Immunogen Preparation:
-
Rabbit RBCs: Wash rabbit RBCs three times in sterile PBS. Resuspend to a concentration of 1x10^8 cells/100 µL in PBS.
-
E. coli O86:B7: Culture bacteria to the desired concentration (e.g., 10^10 live bacteria) and resuspend in PBS.
-
-
Immunization:
-
Administer the immunogen to α1,3GT-/- mice via intraperitoneal (IP) injection or oral gavage (E. coli).
-
A typical immunization schedule involves two injections, two weeks apart.
-
-
Titer Measurement:
-
Two weeks after the final immunization, collect blood samples via tail vein or retro-orbital bleeding.
-
Determine anti-Gal IgG and IgM titers using an ELISA with α-Gal-coated plates.
-
In Vivo Tumor Model and this compound Administration
Objective: To evaluate the anti-tumor efficacy of this compound in α1,3GT-/- mice bearing melanoma tumors.
Materials:
-
Immunized α1,3GT-/- mice
-
B16F10 melanoma cells (α-Gal negative)
-
This compound (resuspended in PBS)
-
PBS (for control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1x10^6 B16F10 cells into the flank of the mice.
-
For abscopal effect studies, inject a second contralateral tumor at the same time.
-
-
Treatment:
-
When primary tumors reach a palpable size (e.g., 5 mm in diameter), intratumorally inject this compound (e.g., 1 mg in 100 µL PBS) or PBS as a control.
-
Treatment can be a single injection or multiple injections (e.g., two injections 24 hours apart).
-
-
Monitoring:
-
Measure tumor volume (Length x Width^2 / 2) every 2-3 days.
-
Monitor the growth of the contralateral, untreated tumor to assess the abscopal effect.
-
Monitor animal health and survival.
-
Complement Deposition Assay
Objective: To measure the deposition of complement components on this compound-treated tumor cells.
Materials:
-
Tumor cells (e.g., B16F10)
-
This compound
-
Serum from immunized α1,3GT-/- mice (as a source of anti-Gal antibodies and complement)
-
Fluorescently labeled antibodies against complement components (e.g., anti-C3b/C3bi, anti-C5b-9)
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate tumor cells with this compound (e.g., 500 µg/mL) for 1 hour at 37°C.
-
Serum Incubation: Wash the cells and incubate with 2.5–50% α1,3GT-/- mouse serum for 10–45 minutes at 37°C.
-
Staining: Wash the cells and stain with fluorescently labeled anti-complement antibodies for 30 minutes on ice.
-
Analysis: Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of complement deposition.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced anti-tumor immunity.
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound in vivo efficacy studies.
References
- 1. Induction of Cytolytic Anti-Gal Antibodies in α-1,3-Galactosyltransferase Gene Knockout Mice by Oral Inoculation with Escherichia coli O86:B7 Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 3. stemcell.com [stemcell.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of the α1,3GT-/- mouse model
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing the α1,3-galactosyltransferase knockout (α1,3GT-/-) mouse model. Our goal is to help you overcome the inherent limitations of this model and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of the α1,3GT-/- mouse model?
The primary limitation of the α1,3GT-/- mouse model is that while it mimics the human condition of lacking the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), its immune system is still fundamentally murine.[1][2] This means that while the mice can produce anti-Gal antibodies, the overall immune response to stimuli involving the α-Gal antigen may not fully recapitulate the complexity of the human immune response.[1]
Q2: Why don't wild-type mice produce anti-Gal antibodies?
Wild-type mice possess a functional α1,3GT gene and express α-Gal epitopes on their cells.[1][2] This expression leads to immune tolerance, meaning their immune system recognizes the α-Gal epitope as "self" and does not produce antibodies against it.
Q3: What are the main applications of the α1,3GT-/- mouse model?
The α1,3GT-/- mouse model is a valuable tool for:
-
Xenotransplantation research: To study the immune rejection of tissues and organs from species that express the α-Gal epitope, such as pigs.
-
Vaccine development: To evaluate the efficacy of vaccines that incorporate α-Gal epitopes as adjuvants to enhance the immune response.
-
Cancer immunotherapy: To investigate cancer therapies that involve inducing the expression of α-Gal on tumor cells to trigger an immune attack.
-
Infectious disease research: To study the role of the anti-Gal immune response in protection against pathogens that express α-Gal-like structures.
Q4: What is a humanized α1,3GT-/- mouse model, and why is it used?
A humanized α1,3GT-/- mouse model is an immunodeficient α1,3GT-/- mouse (e.g., NSG/α-Galnull) that has been engrafted with human hematopoietic stem cells (HSCs). This allows for the development of a human immune system within the mouse. This model is superior for studying human-specific immune responses to the α-Gal epitope, as it more closely mimics the human immunological landscape.
Troubleshooting Guides
Issue 1: Low or undetectable anti-Gal antibody titers after immunization.
-
Possible Cause 1: Ineffective Immunization Protocol.
-
Solution: Ensure the immunogen (e.g., pig kidney membranes, rabbit red blood cells) is properly prepared and administered. The route of administration (e.g., intraperitoneal, subcutaneous) and the use of an appropriate adjuvant are critical. For a robust response, multiple immunizations are often necessary.
-
-
Possible Cause 2: Mouse Strain and Age.
-
Solution: The genetic background and age of the mice can influence the magnitude of the immune response. Younger mice may mount a less robust primary immune response. Ensure consistency in the strain and age of mice used in your experiments.
-
-
Possible Cause 3: Improper Sample Handling or Assay Conditions.
-
Solution: Review your blood collection, serum/plasma separation, and storage procedures. For the ELISA, verify the quality of your α-Gal antigen coating, the concentrations of your primary and secondary antibodies, and the incubation times and temperatures.
-
Issue 2: Unexpected or inconsistent results in xenograft rejection studies.
-
Possible Cause 1: Variation in Anti-Gal Antibody Levels.
-
Solution: Measure pre-transplant anti-Gal antibody titers in all recipient mice to ensure they are within a consistent range. This will help to reduce variability in the time to rejection.
-
-
Possible Cause 2: T-cell Independent Immune Response.
-
Solution: While the production of anti-Gal IgG is T-cell dependent, there can be a significant T-cell independent IgM response. Consider analyzing both T-cell and B-cell responses in your experimental design to get a complete picture of the rejection process.
-
-
Possible Cause 3: Non-Gal Antigens.
-
Solution: Rejection is not solely mediated by the α-Gal epitope. Other xenogeneic antigens can also contribute to the immune response. Be aware of these confounding factors when interpreting your results.
-
Issue 3: Difficulty in establishing a humanized α1,3GT-/- mouse model.
-
Possible Cause 1: Poor Engraftment of Human Hematopoietic Stem Cells (HSCs).
-
Solution: The quality and viability of the HSCs are paramount. Ensure proper handling and storage of the cells. The pre-conditioning of the recipient mice with sublethal irradiation is also a critical step to create a niche for the human cells to engraft.
-
-
Possible Cause 2: Graft-versus-Host Disease (GvHD).
-
Solution: GvHD can be a significant issue in humanized mouse models. Monitor the mice closely for signs of GvHD (e.g., weight loss, hunched posture, ruffled fur). Using purified CD34+ HSCs can reduce the risk of GvHD compared to using peripheral blood mononuclear cells (PBMCs).
-
-
Possible Cause 3: Incomplete Immune Reconstitution.
-
Solution: The development of a functional human immune system takes time. Monitor the reconstitution of different human immune cell lineages (T cells, B cells, etc.) in the peripheral blood over several weeks to months post-transplantation.
-
Quantitative Data Summary
Table 1: Comparison of Anti-Gal Antibody Titers in Different Mouse Models.
| Mouse Model | Condition | Anti-Gal IgM Titer (mean ± SD) | Anti-Gal IgG Titer (mean ± SD) | Reference |
| α1,3GT-/- | Naive | Low/Undetectable | Low/Undetectable | |
| α1,3GT-/- | Immunized with Pig Kidney Membranes | Increased | Significantly Increased | |
| NSG/α-Galnull | Naive | None | None | |
| Hu-NSG/α-Galnull | Reconstituted with human HSCs | Present (human IgM) | Present (human IgG) |
Table 2: Representative Immune Cell Populations in Spleen of Wild-Type vs. α1,3GT-/- Mice.
| Cell Type | Wild-Type C57BL/6 (%) | α1,3GT-/- (%) |
| CD3+ T Cells | 30-40 | 30-40 |
| CD19+ B Cells | 45-55 | 45-55 |
| NK1.1+ NK Cells | 2-5 | 2-5 |
| CD11b+ Macrophages | 5-10 | 5-10 |
Note: These are approximate percentages and can vary based on age, sex, and health status of the mice.
Experimental Protocols
Protocol 1: Genotyping of α1,3GT-/- Mice by PCR
This protocol allows for the differentiation of wild-type (+/+), heterozygous (+/-), and homozygous (-/-) mice for the α1,3-galactosyltransferase gene knockout.
Materials:
-
Mouse tail tip or ear punch
-
DNA extraction buffer (e.g., 50 mM NaOH)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
PCR primers (specific for the wild-type and knockout alleles)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: a. Place the tissue sample in a microcentrifuge tube containing 100 µL of DNA extraction buffer. b. Incubate at 95°C for 30 minutes. c. Add 10 µL of neutralization buffer and vortex. d. Centrifuge at 12,000 x g for 5 minutes. The supernatant contains the genomic DNA.
-
PCR Amplification: a. Prepare a PCR master mix containing water, PCR buffer, dNTPs, forward and reverse primers for both the wild-type and knockout alleles, and Taq polymerase. b. Add 2 µL of the genomic DNA supernatant to 23 µL of the master mix. c. Perform PCR with the following cycling conditions:
- Initial denaturation: 94°C for 3 minutes
- 35 cycles of:
- Denaturation: 94°C for 30 seconds
- Annealing: 58°C for 30 seconds
- Extension: 72°C for 1 minute
- Final extension: 72°C for 5 minutes
-
Gel Electrophoresis: a. Run the PCR products on a 1.5% agarose gel. b. Visualize the bands under UV light and compare them to the DNA ladder to determine the genotype based on the expected band sizes for the wild-type and knockout alleles.
Protocol 2: ELISA for Anti-Gal IgG and IgM Antibodies
This protocol is for the quantification of murine anti-Gal IgG and IgM antibodies in serum or plasma.
Materials:
-
96-well ELISA plates
-
α-Gal-BSA (Bovine Serum Albumin) conjugate for coating
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Mouse serum or plasma samples
-
HRP-conjugated goat anti-mouse IgG and anti-mouse IgM secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well plate with 100 µL of α-Gal-BSA (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: a. Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). b. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Sample Incubation: a. Wash the plate three times with PBST. b. Add 100 µL of serially diluted mouse serum/plasma to the wells and incubate for 1 hour at 37°C.
-
Secondary Antibody Incubation: a. Wash the plate three times with PBST. b. Add 100 µL of HRP-conjugated goat anti-mouse IgG or IgM (diluted according to the manufacturer's instructions) to the appropriate wells and incubate for 1 hour at 37°C.
-
Detection: a. Wash the plate five times with PBST. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 50 µL of stop solution.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. The antibody titer is determined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.
Visualizations
Caption: Experimental workflow for studies using the α1,3GT-/- mouse model.
Caption: Signaling pathways in xenograft rejection and vaccine adjuvanticity.
References
Potential mechanisms of resistance to Agi-134 therapy
Technical Support Center: AGI-134 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound therapy. The content addresses potential mechanisms of resistance and offers detailed experimental protocols to investigate them.
Frequently Asked Questions (FAQs)
Category 1: Tumor Cell-Intrinsic Resistance
Question 1: We are observing reduced efficacy of this compound in our cancer cell line model over time. What are the potential tumor cell-intrinsic mechanisms of resistance?
Answer: Reduced efficacy of this compound at the tumor cell level can be attributed to several mechanisms:
-
Altered Cell Membrane Composition: Changes in the lipid and protein composition of the tumor cell membrane may hinder the efficient incorporation of the synthetic glycolipid this compound.
-
Upregulation of Complement Resistance Proteins: Tumor cells may increase the expression of membrane-bound complement regulatory proteins (e.g., CD46, CD55, and CD59) which inhibit the formation of the membrane attack complex (MAC) and thus resist complement-dependent cytotoxicity (CDC).[1][2][3]
-
Defects in Antibody-Dependent Cellular Cytotoxicity (ADCC) Pathways: Resistance to ADCC can arise from the downregulation of surface antigens, leading to reduced recognition by immune effector cells, or from alterations in intracellular signaling pathways that promote survival despite immune attack.[4][5]
-
Impaired Antigen Presentation Machinery: Tumor cells can evade T-cell recognition by downregulating components of the antigen presentation machinery, such as MHC class I molecules (HLA-A, B, C) and β2-microglobulin (B2M). This prevents the effective presentation of tumor-associated antigens released after initial cell lysis.
-
Upregulation of Anti-Apoptotic Pathways: Activation of pro-survival signaling pathways (e.g., PI3K/AKT, MAPK) can make tumor cells more resistant to the cytotoxic effects induced by both CDC and ADCC.
Question 2: How can we determine if our resistant cell line has impaired this compound incorporation?
Answer: You can assess the incorporation of this compound into the tumor cell membrane using flow cytometry. This can be achieved by using a fluorescently labeled version of this compound or by using a fluorescently labeled anti-Gal antibody to detect the presence of this compound on the cell surface. A decrease in fluorescence intensity in the resistant cell line compared to the sensitive parental line would suggest impaired incorporation.
Category 2: Tumor Microenvironment (TME)-Mediated Resistance
Question 3: Our in vivo studies show an initial response to this compound, followed by tumor relapse. Could the tumor microenvironment be contributing to this resistance?
Answer: Yes, the tumor microenvironment (TME) plays a crucial role in mediating resistance to immunotherapies. Potential mechanisms include:
-
Immunosuppressive Cell Infiltration: An increase in the recruitment of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs) can create a highly immunosuppressive TME. These cells can inhibit the function of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
-
Secretion of Immunosuppressive Cytokines: The TME of resistant tumors may have elevated levels of immunosuppressive cytokines such as TGF-β, IL-10, and IL-6. These cytokines can directly inhibit the activity of effector immune cells.
-
Physical Barriers to Immune Infiltration: Dense extracellular matrix and abnormal vasculature can prevent the infiltration of activated T cells into the tumor core.
-
Metabolic Reprogramming: The TME is often characterized by hypoxia, nutrient deprivation, and acidic pH, which can impair T-cell function and survival.
Category 3: Systemic and Host-Related Factors
Question 4: Could patient-specific factors influence the efficacy of this compound and contribute to resistance?
Answer: Yes, host-related factors are critical for the mechanism of action of this compound. Potential issues include:
-
Insufficient Anti-Gal Antibody Titer: this compound relies on pre-existing anti-Gal antibodies in the patient. Low titers of these antibodies would lead to a suboptimal initial immune response.
-
Impaired Complement Function: Deficiencies or dysfunction in the complement system can impair the CDC-mediated killing of tumor cells.
-
Poor Effector Cell Function: The patient's NK cells and other immune effector cells may have reduced cytotoxic capacity, limiting the effectiveness of ADCC.
Troubleshooting Guides and Experimental Protocols
Troubleshooting Guide: Investigating Reduced this compound Efficacy In Vitro
This guide provides a workflow for investigating potential mechanisms of resistance in a cancer cell line model showing reduced sensitivity to this compound.
References
- 1. Cancer resistance to complement-dependent cytotoxicity (CDC): Problem-oriented research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of leukemia resistance to antibody dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Stability and handling considerations for Agi-134
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agi-134.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic alpha-Gal glycolipid that acts as an immunotherapy agent.[1] Its mechanism of action involves its incorporation into the cell membrane of tumor cells, which then triggers a cascade of immune responses.[2] This leads to the destruction of tumor cells and the generation of a systemic anti-tumor immune response.
Q2: How should I store and handle the lyophilized this compound powder?
The lyophilized powder is typically shipped at ambient temperature. For long-term storage, it is recommended to store the powder at room temperature. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. General laboratory safety precautions should be followed, such as wearing gloves and eye protection, and working in a well-ventilated area. Avoid inhaling the powder.
Q3: How do I reconstitute this compound for experimental use?
For in vivo studies, this compound can be reconstituted directly in sterile phosphate-buffered saline (PBS) for intratumoral injection. For in vitro experiments, it is advisable to first prepare a concentrated stock solution. While PBS can be used, for better long-term stability of a stock solution, consider using a solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers like PBS.
Recommended Reconstitution Protocol (for a 10 mg/mL stock solution):
-
Bring the vial of this compound to room temperature.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mg/mL concentration.
-
Vortex briefly to ensure the powder is completely dissolved.
-
For working solutions, dilute the stock solution in sterile PBS to the desired final concentration.
Q4: What are the recommended concentrations of this compound for in vitro and in vivo experiments?
The optimal concentration or dose of this compound will depend on the specific experimental setup. However, based on published studies, the following ranges can be used as a starting point:
| Experiment Type | Vehicle | Concentration/Dose Range | Reference |
| In Vitro Cell Treatment | PBS | 100 - 500 µg/mL | |
| In Vivo (Intratumoral Injection) | PBS | 100 µg - 1 mg per tumor |
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cell-based assays.
| Possible Cause | Troubleshooting Step |
| Improper coating of cells with this compound | Ensure that the incubation time and concentration of this compound are sufficient for its incorporation into the cell membrane. An incubation time of 1-2 hours is a good starting point. |
| Variability in cell lines | Different tumor cell lines may have different membrane compositions, which could affect the efficiency of this compound incorporation. It is recommended to test a range of concentrations to determine the optimal condition for your specific cell line. |
| Degradation of reconstituted this compound | Prepare fresh dilutions of this compound in PBS for each experiment from a frozen stock solution to avoid degradation. |
Problem 2: Low or no anti-tumor effect observed in in vivo models.
| Possible Cause | Troubleshooting Step |
| Insufficient dose of this compound | The dose of this compound may need to be optimized for the specific tumor model and size. Consider performing a dose-response study to determine the most effective dose. |
| Incorrect administration | Ensure that the intratumoral injection is administered correctly and that the entire dose is delivered to the tumor. |
| Immune status of the animal model | The efficacy of this compound is dependent on a functional immune system. Ensure that the animal model used is immunocompetent. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Signaling Pathway
References
Validation & Comparative
Synergistic Alliance: Agi-134 with Anti-PD-1 Checkpoint Inhibitors in Cancer Immunotherapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on combination strategies to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a detailed comparison of the synergistic effects observed when combining Agi-134, an in-situ tumor vaccine, with anti-PD-1 checkpoint inhibitors. The data presented herein is derived from preclinical studies and offers insights into the potential of this combination to transform the treatment of solid tumors.
Mechanism of Action: A Two-Pronged Assault on Cancer
This compound is a synthetic alpha-Gal glycolipid that, when administered intratumorally, integrates into the membranes of cancer cells.[1][2] This action effectively "paints" the tumor with a foreign antigen, α-Gal, which is not naturally present in humans.[3][4] The body's pre-existing and abundant anti-Gal antibodies then recognize and bind to these labeled tumor cells, initiating a powerful anti-tumor immune response through two primary mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies activates the complement cascade, leading to the direct lysis and destruction of tumor cells.[5]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Natural Killer (NK) cells are recruited to the tumor site, where they recognize the antibody-coated cancer cells and induce cell death.
This initial destruction of tumor cells creates a pro-inflammatory microenvironment and releases a plethora of tumor-associated antigens (TAAs). These antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells, which mature and present the TAAs to T cells, leading to a systemic, tumor-specific T cell response. This process effectively transforms the tumor into an in-situ, personalized vaccine.
Anti-PD-1 checkpoint inhibitors, on the other hand, work by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction normally serves as an "off switch" for T cells, suppressing their anti-tumor activity. By inhibiting this checkpoint, anti-PD-1 antibodies unleash the full potential of the T cell-mediated immune response against cancer.
The synergy between this compound and anti-PD-1 inhibitors stems from their complementary mechanisms of action. This compound initiates and amplifies the anti-tumor immune response by inducing immunogenic cell death and promoting T cell priming. Anti-PD-1 therapy then sustains and enhances this response by preventing T cell exhaustion and allowing for a more robust and durable attack on tumor cells, including those at distant, untreated sites (an abscopal effect).
Figure 1: Synergistic Mechanism of this compound and Anti-PD-1 Inhibitors.
Preclinical Evidence: A Robust Combination
Preclinical studies in mouse models of melanoma have demonstrated a significant synergistic benefit when combining this compound with an anti-PD-1 antibody. These studies utilized α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack α-Gal epitopes and produce anti-Gal antibodies, providing a clinically relevant model.
Quantitative Data from Preclinical Combination Study
The following table summarizes the key findings from a study evaluating the efficacy of this compound in combination with an anti-PD-1 antibody in a B16-F10 melanoma model in α1,3GT-/- mice. The primary endpoint was the development of distal, uninjected tumors, a measure of the systemic anti-tumor (abscopal) effect.
| Treatment Group | Percentage of Mice Developing Distal Tumors |
| Mock-Treated (Control) | 77% |
| Anti-PD-1 (Suboptimal Dose) | 62% |
| This compound (Suboptimal Dose) | 38% |
| This compound + Anti-PD-1 | 6% |
Data sourced from a study by Shaw et al., as reported in a review.
These results clearly indicate that the combination of this compound and an anti-PD-1 inhibitor leads to a markedly superior anti-tumor effect compared to either agent alone, significantly reducing the incidence of metastatic disease.
Experimental Protocols
In Vivo Murine Melanoma Model for Synergy Assessment
The following protocol outlines the methodology used in the preclinical studies that demonstrated the synergistic effects of this compound and anti-PD-1 inhibitors.
-
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice were used. These mice do not express α-Gal epitopes and are capable of producing anti-Gal antibodies, mimicking the human immune system in this regard.
-
Tumor Cell Line: B16-F10 melanoma cells, which are known to be poorly immunogenic, were utilized.
-
Tumor Implantation: Mice were grafted with B16-F10 melanoma cells to establish primary tumors.
-
Treatment Regimen:
-
This compound Administration: A single suboptimal intratumoral (i.t.) dose of this compound (e.g., 100 µg or 250 µg) or a vehicle control was administered on day 5 post-tumor cell grafting.
-
Anti-PD-1 Antibody Administration: An anti-PD-1 antibody (RMP1-14) or a vehicle control was administered intraperitoneally (i.p.) in multiple doses (e.g., four 250 µg doses) at 3-4 day intervals, starting on day 8 or 10 post-tumor cell grafting.
-
-
Endpoint Assessment: The primary endpoint was the monitoring of the development of secondary, uninjected (distal) tumors over time (e.g., up to 35 days). Tumor growth at the primary site was also monitored.
-
Statistical Analysis: The Mantel-Cox test was used to analyze the distal tumor growth data.
Figure 2: Experimental Workflow for Preclinical Synergy Study.
Clinical Perspectives and Future Directions
A Phase 1/2a clinical trial has evaluated the safety and tolerability of this compound as a monotherapy in patients with unresectable metastatic solid tumors. The study met its primary endpoint, demonstrating that this compound is safe and well-tolerated. Furthermore, the trial showed evidence of immune activation, with increases in antigen-presenting cells, T helper cells, and cytotoxic T cells in both injected and uninjected tumors in a subset of patients. Notably, 29% of patients in the trial achieved stable disease, and among these, a majority had previously failed checkpoint inhibitor therapy.
While this initial clinical study focused on this compound as a single agent, the study design included cohorts for combination with an immune checkpoint inhibitor. The encouraging preclinical synergy data, coupled with the favorable safety profile and demonstrated immune-modulating effects of this compound in humans, provides a strong rationale for the continued clinical development of this combination therapy. The potential to convert "cold" tumors, which are typically unresponsive to checkpoint inhibitors, into "hot," T-cell-infiltrated tumors is a key area of interest.
Conclusion
The combination of this compound and anti-PD-1 checkpoint inhibitors represents a promising immunotherapeutic strategy. Preclinical data strongly supports a synergistic anti-tumor effect, driven by the complementary mechanisms of in-situ vaccination and reversal of T cell exhaustion. This compound's ability to generate a robust, tumor-specific immune response, combined with the capacity of anti-PD-1 therapy to sustain this response, holds the potential to improve outcomes for patients with a variety of solid tumors, including those who are refractory to current immunotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this powerful combination.
References
- 1. BioLineRx Initiates Phase 1/2a Clinical Study for this compound, a Novel Immunotherapy for Treatment of Solid Tumors | BioLineRx [ir.biolinerx.com]
- 2. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 3. This compound, a fully synthetic α-Gal-based cancer immunotherapy: Synergy with an anti-PD-1 antibody and pre-clinical pharmacokinetic and toxicity profiles. - ASCO [asco.org]
- 4. bionews.com [bionews.com]
- 5. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Agi-134 Monotherapy Versus Combination Therapy in Preclinical Models
A comprehensive comparison of Agi-134 as a standalone treatment and in conjunction with anti-PD-1 checkpoint inhibitors, supported by experimental data from murine melanoma models.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound monotherapy and its combination with anti-PD-1 therapy in vivo. The data presented is derived from preclinical studies utilizing α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, possess anti-α-Gal antibodies, providing a clinically relevant model for evaluating this novel immunotherapy.
At a Glance: this compound's Dual-Action Mechanism
This compound is a synthetic α-Gal glycolipid that, when administered intratumorally, integrates into the cell membranes of cancer cells. This "paints" the tumor with a foreign antigen, α-Gal, which is not naturally present in humans. The body's abundant, pre-existing anti-α-Gal antibodies then recognize and bind to these labeled tumor cells, initiating a powerful anti-tumor immune response through two primary pathways:
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies activates the complement cascade, leading to the formation of a membrane attack complex that lyses and destroys tumor cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as natural killer (NK) cells, recognize the antibody-coated tumor cells and release cytotoxic granules, inducing apoptosis.
This initial destruction of tumor cells creates a pro-inflammatory microenvironment and releases tumor-associated antigens, effectively turning the tumor into an in situ personalized vaccine. This process is designed to generate a systemic, T-cell-mediated immune response against both the primary, injected tumor and distant, non-injected metastases (an abscopal effect).
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the key quantitative outcomes from in vivo studies comparing this compound monotherapy with its combination with an anti-PD-1 antibody in murine melanoma models.
Table 1: Primary Tumor Regression in B16-F10 and JB/RH Melanoma Models
| Treatment Group | Mouse Model | Complete Tumor Regression Rate | Survival Benefit | Source |
| This compound Monotherapy | B16-F10 | 50% | Increased longevity; 23% of treated mice died or were euthanized compared to 43% of controls. | [1] |
| Control (Placebo) | B16-F10 | 24% | N/A | [1] |
| This compound Monotherapy | JB/RH | 67% | Demonstrated survival benefit. | [1] |
| Control (Placebo) | JB/RH | 0% | N/A | [1] |
Table 2: Abscopal Effect on Secondary (Distal) Tumor Growth in B16-F10 Melanoma Model
| Treatment Group | Dosage | Mice Developing Distal Tumors | Observation Period | Source |
| This compound Monotherapy | Suboptimal Dose | 38% | 35 days | [2] |
| Anti-PD-1 Monotherapy | Suboptimal Dose | 62% | 35 days | |
| This compound + Anti-PD-1 Combination | Suboptimal Doses | 6% | 35 days | |
| Control (Mock-Treated) | N/A | 77% | 35 days |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling cascade initiated by intratumoral this compound administration.
Caption: this compound mechanism of action, from intratumoral injection to systemic immunity.
In Vivo Experimental Workflow for Combination Therapy
This diagram outlines the typical experimental workflow for evaluating this compound in combination with an anti-PD-1 antibody in a murine model.
Caption: Experimental workflow for in vivo testing of this compound combination therapy.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are as follows:
Murine Melanoma Model
-
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice were used. These mice, like humans, do not express the α-Gal epitope and are capable of producing anti-Gal antibodies, making them a suitable model for testing α-Gal-based immunotherapies.
-
Cell Lines: B16-F10 and JB/RH murine melanoma cell lines, which do not express α-Gal, were utilized.
-
Tumor Implantation:
-
For primary tumor growth and regression studies, melanoma cells were injected subcutaneously on the flank of the mice.
-
For abscopal effect studies, a primary tumor was established on one flank, and a secondary challenge of tumor cells was injected on the contralateral flank at a later time point.
-
Treatment Administration
-
This compound (Monotherapy and Combination): this compound was administered via intratumoral (i.t.) injection directly into the established primary tumor. In some studies, two i.t. injections were given 24 hours apart.
-
Anti-PD-1 Antibody (Combination Therapy): The anti-PD-1 antibody (clone RMP1-14) was administered via intraperitoneal (i.p.) injection.
-
Dosing and Schedule:
-
For combination studies evaluating the abscopal effect, mice were treated with a single suboptimal dose of this compound (100 or 250 µg) i.t. on day 5 post-tumor implantation.
-
This was followed by four 250 µg doses of the anti-PD-1 antibody administered i.p. at 3-4 day intervals, starting on day 8 or 10.
-
Endpoint Evaluation
-
Tumor Growth: The growth of both primary (injected) and secondary (uninjected, distal) tumors was monitored and measured 2-3 times per week.
-
Survival: The overall survival of the mice in each treatment group was monitored.
-
Immunological Analysis: In some experiments, tumors were excised to measure the levels of immune markers, such as C5a, to confirm complement activation.
Clinical Perspective: The Phase 1/2a Study (NCT03593226)
A multicenter, open-label Phase 1/2a clinical trial has been conducted to evaluate the safety and tolerability of this compound in patients with unresectable metastatic solid tumors. The study included both a monotherapy arm and a combination arm with an immune checkpoint inhibitor.
Initial results from the monotherapy arm have been reported, meeting the primary endpoint of safety and tolerability. Key findings from the monotherapy arm include:
-
Immune Activation: Most patients analyzed showed an increase in anti-α-Gal antibodies.
-
Tumor Infiltration: Increases in antigen-presenting cells, T cells, and macrophages were observed in both injected and uninjected tumors in a subset of patients.
-
Clinical Response: 29% of patients in the trial achieved a best overall response of stable disease.
Detailed quantitative data directly comparing the monotherapy and combination therapy arms from this clinical trial have not yet been publicly released.
Conclusion
Preclinical in vivo data strongly suggests that while this compound monotherapy is effective at inducing regression of primary tumors and generating a protective systemic immune response, its efficacy is synergistically enhanced when combined with an anti-PD-1 checkpoint inhibitor. The combination therapy demonstrated a markedly superior ability to control the growth of distant, uninjected tumors in murine melanoma models. These compelling preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound both as a monotherapy and in combination with checkpoint inhibitors for the treatment of solid tumors. Future data from the Phase 1/2a clinical trial will be crucial in determining the translational success of this promising therapeutic strategy.
References
A Comparative Guide to the Mechanism of Action of Agi-134 Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Agi-134's performance with alternative cancer therapies, supported by experimental data. We delve into the detailed mechanism of action of this compound, its validation in various tumor models, and how it stands against other treatment modalities.
Introduction to this compound
This compound is a first-in-class, fully synthetic alpha-galactosyl (α-Gal) glycolipid designed for intratumoral administration.[1][2] Its primary function is to act as an in-situ cancer vaccine, transforming "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors by initiating a robust, systemic anti-tumor immune response.[3] This is achieved by harnessing the power of pre-existing, naturally occurring anti-α-Gal antibodies in the human body to target and destroy cancer cells.[4]
Mechanism of Action of this compound
The mechanism of this compound is a multi-step process that converts the patient's own tumor into a personalized vaccine.[1]
-
Tumor Cell Coating : Following intratumoral injection, the lipid tail of this compound spontaneously incorporates into the plasma membrane of tumor cells, presenting the α-Gal epitope on the cell surface.
-
Antibody Recognition and Immune Activation : Naturally abundant anti-α-Gal IgM and IgG antibodies recognize and bind to the newly presented α-Gal epitopes on the tumor cells.
-
Tumor Cell Lysis : This antibody binding triggers two primary pathways of tumor cell destruction:
-
Complement-Dependent Cytotoxicity (CDC) : The binding of IgM antibodies potently activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of tumor cells.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : IgG antibody binding facilitates the engagement of Natural Killer (NK) cells via their Fcγ receptors, resulting in the targeted killing of tumor cells.
-
-
In-situ Vaccination and Systemic Immunity : The destruction of tumor cells releases a plethora of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).
-
Antigen Presentation and T-Cell Priming : Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, are recruited to the tumor microenvironment. They phagocytose the opsonized tumor cell debris and process the TAAs. These APCs then migrate to draining lymph nodes to prime and activate tumor-specific CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells.
-
Systemic Anti-Tumor Effect (Abscopal Effect) : The activated CTLs circulate throughout the body, recognizing and eliminating not only the injected primary tumor but also distant, non-injected metastatic lesions. This systemic response, known as the abscopal effect, provides long-lasting anti-tumor immunity.
Caption: Mechanism of action of this compound, from intratumoral injection to systemic anti-tumor immunity.
Validation Across Tumor Types
This compound has been evaluated in various preclinical models and a Phase 1/2a clinical trial, demonstrating its activity across different solid tumors.
Preclinical Validation:
-
Melanoma: In B16-F10 and JB/RH murine melanoma models, intratumoral this compound led to the regression of primary tumors and a robust abscopal effect, protecting against the development of distant, uninjected lesions. A single injection in a dual-flanked mouse model impaired the development of the uninjected tumor, with contralateral tumors developing in only 16% of this compound-treated mice compared to 86% of controls.
-
Adenocarcinoma: In-vitro studies utilized human adenocarcinoma cell lines, including SW480 (colon) and A549 (lung), to demonstrate that this compound treatment enhances the binding of anti-Gal antibodies, leading to complement deposition and ADCC.
Clinical Validation (Phase 1/2a Study): The first-in-human study of this compound included 38 patients with unresectable metastatic solid tumors. The study met its primary endpoint for safety and tolerability. While the specific tumor types are not detailed in the provided results, the trial's design for metastatic solid tumors suggests a broad potential applicability. Key efficacy markers from this study are summarized below.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and provide a comparison with alternative therapies.
Table 1: Preclinical Efficacy of this compound in Melanoma Mouse Models
| Parameter | This compound Treatment | Control (PBS) | Reference |
| Complete Tumor Regression (B16-F10 Model) | ~50% | 24% | |
| Complete Tumor Regression (B16.OVA Model) | 67% | 0% | |
| Survival Benefit (Day 27) | 77% survival | 57% survival | |
| Contralateral Tumor Development (Dual-Flank Model) | 16% | 86% |
Table 2: Immune Response Biomarkers from Phase 1/2a Clinical Trial of this compound
| Biomarker | Change Observed in Evaluable Patients | Location | Reference |
| Conventional Dendritic Cells (CD11c+ HLADR+) | 59% (10/17) showed an increase | Within or outside the tumor | |
| T Helper Cells (CD3+CD4+) | 29% (5/17) showed an increase | Injected lesions | |
| 47% (8/17) showed an increase | Uninjected lesions | ||
| Cytotoxic T-Cells (CD3+CD8+) | 35% (6/17) showed an increase | Injected lesions | |
| 47% (8/17) showed an increase | Uninjected lesions | ||
| Macrophages (CD68+) | 24% (4/17) showed an increase | Injected lesions | |
| 47% (5/17) showed an increase | Uninjected lesions |
Table 3: Comparison of Mechanisms of Action
| Therapy | Mechanism of Action | Primary Target | Key Advantages |
| This compound | In-situ vaccination via α-Gal epitope presentation, leading to CDC, ADCC, and a systemic T-cell response. | Tumor cells directly, followed by broad immune system activation. | Generates a personalized, systemic anti-tumor response (abscopal effect); potential to turn "cold" tumors "hot". |
| Anti-PD-1/PD-L1 (Checkpoint Inhibitors) | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brakes" on the immune system and restoring T-cell activity against tumors. | T-cell/Tumor cell interaction. | Can produce durable responses in a subset of patients with "hot" tumors. |
| Chemotherapy (e.g., Adriamycin) | Intercalates into DNA, inhibits topoisomerase II, generates free radicals, and induces apoptosis, primarily targeting rapidly dividing cells. | DNA of rapidly dividing cells (cancerous and non-cancerous). | Broadly effective against many cancer types. |
| Targeted Therapy (e.g., EGFR inhibitors) | Blocks specific molecules involved in cancer cell growth and survival, such as growth factor receptors or signaling pathways. | Specific molecular targets on or within cancer cells. | High specificity and potentially lower toxicity than chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
1. In-Vivo Murine Melanoma Model for Efficacy Testing
-
Animal Model : α1,3-galactosyltransferase knockout (α1,3GT−/−) mice are used, as they, like humans, lack α-Gal epitopes and can produce anti-α-Gal antibodies.
-
Tumor Induction : Mice are subcutaneously injected with B16-F10 or JB/RH melanoma cells into the flank. For abscopal effect studies, tumors are induced on both flanks.
-
Treatment : Once tumors are established, this compound (or a vehicle control like PBS) is administered via intratumoral injection into the primary tumor. Typically, two injections are given 24 hours apart.
-
Monitoring : Tumor growth is monitored by caliper measurements over a period of up to 90 days. Animal survival is also recorded.
-
Analysis : Tumor regression, growth of uninjected contralateral tumors (abscopal effect), and overall survival are statistically analyzed. For instance, the Mantel-Cox test is used for survival analysis.
Caption: Experimental workflow for in-vivo testing of this compound in a murine melanoma model.
2. In-Vitro Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Lines : Human cancer cell lines such as A549 are used.
-
Procedure :
-
Cells are treated with this compound or a vehicle control.
-
The treated cells are then incubated with normal human serum (NHS), which serves as a source of both complement proteins and anti-α-Gal antibodies.
-
Complement deposition (e.g., C3b/C3bi) on the cell surface is measured by flow cytometry using specific antibodies.
-
Cell viability is assessed using a viability kit to quantify the extent of cell lysis.
-
-
Analysis : Data is analyzed to compare the percentage of cell death in this compound-treated cells versus control cells. One-way ANOVA is often used for statistical analysis.
3. Phagocytosis and Antigen Cross-Presentation Assay
-
Cell Preparation : Target cancer cells (e.g., A549) are labeled with a fluorescent dye (e.g., CFSE), treated with this compound, and opsonized with NHS.
-
Co-culture : The prepared cancer cells are co-cultured with antigen-presenting cells, such as human monocyte-derived macrophages or murine CD8α+ dendritic cells.
-
Phagocytosis Measurement : The uptake of fluorescently labeled cancer cells by the APCs is quantified using flow cytometry.
-
Cross-Presentation : To measure antigen cross-presentation, APCs are co-cultured with this compound-treated, antigen-expressing tumor cells (e.g., CHO-OVA). Subsequently, antigen-specific CD8+ T-cells (e.g., OT-I) are added, and their activation is measured.
Comparative Logic: this compound vs. Anti-PD-1 Therapy
This compound and anti-PD-1 checkpoint inhibitors represent two different, yet potentially synergistic, approaches to cancer immunotherapy.
-
This compound acts as an initiator : It creates an inflammatory tumor microenvironment and generates a pool of tumor-specific T-cells. This is particularly crucial in "cold" tumors that lack a pre-existing immune infiltrate.
-
Anti-PD-1 acts as a sustainer : It works on existing T-cells that are already present in the tumor but are exhausted or suppressed. It removes the brakes, allowing these T-cells to effectively kill cancer cells.
Therefore, this compound can be seen as a therapy that "primes" the immune system, while anti-PD-1 "unleashes" it. Preclinical studies have shown a synergistic benefit when combining this compound and an anti-PD-1 antibody, suggesting that this compound can broaden the utility and improve the response rates of checkpoint inhibitors.
Caption: Logical comparison of this compound and Anti-PD-1 immunotherapy pathways.
Conclusion
This compound presents a novel and promising mechanism of action by transforming a patient's own tumor into an in-situ personalized vaccine. Its ability to induce immunogenic cell death and generate a systemic, T-cell-mediated anti-tumor response has been validated in multiple preclinical tumor models. Early clinical data supports its safety and demonstrates immune activity in patients with metastatic solid tumors. Compared to other therapeutic modalities, this compound's unique approach of initiating a de novo immune response offers the potential to treat immunologically "cold" tumors and to synergize effectively with existing immunotherapies like checkpoint inhibitors, potentially broadening the scope and efficacy of cancer treatment.
References
Agi-134: A Dual-Action Immunotherapy Targeting Primary Tumors and Metastatic Disease
Agi-134, a novel synthetic glycolipid, is emerging as a promising immunotherapy with a unique dual mechanism of action that not only induces regression of treated primary tumors but also generates a systemic, lasting anti-tumor response known as the abscopal effect. This guide provides a comprehensive assessment of this compound, presenting key experimental data, detailed protocols, and a breakdown of its signaling pathway for researchers, scientists, and drug development professionals.
This compound is an intratumorally administered therapy that effectively converts the tumor into an in-situ, personalized vaccine.[1][2] Its mechanism hinges on the introduction of the α-Gal epitope onto the surface of cancer cells.[3][4] This xenoantigen is not naturally expressed in humans, who, due to exposure to gut bacteria, have abundant pre-existing anti-α-Gal antibodies.[4] The binding of these antibodies to this compound-labeled tumor cells initiates a powerful, localized immune response that escalates into a systemic attack on distant, untreated tumors.
Primary Tumor Regression: The Initial Assault
The direct injection of this compound into a solid tumor triggers a rapid and potent local immune response. The synthetic glycolipid component of this compound facilitates its incorporation into the cancer cell membrane, effectively "painting" the tumor cells with the α-Gal antigen. This is followed by:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Natural killer (NK) cells, recognizing the anti-Gal antibodies bound to the tumor cells, are activated to release cytotoxic granules, leading to tumor cell lysis.
-
Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies also activates the classical complement pathway, resulting in the formation of the Membrane Attack Complex (MAC) and subsequent destruction of the tumor cells.
This initial onslaught creates a highly pro-inflammatory tumor microenvironment, characterized by the release of tumor-associated antigens (TAAs) and danger signals.
The Abscopal Effect: Eliciting Systemic Immunity
The true therapeutic potential of this compound lies in its ability to generate a systemic anti-tumor response, or abscopal effect, that targets and eliminates metastatic disease. This is achieved through the following steps:
-
Antigen Presentation: The cellular debris and TAAs released from the lysed tumor cells are engulfed by antigen-presenting cells (APCs), such as dendritic cells.
-
T-Cell Activation: These APCs then migrate to the lymph nodes where they present the TAAs to T-cells, priming and activating a tumor-specific T-cell response.
-
Systemic Tumor Attack: The activated T-cells then circulate throughout the body, recognizing and killing distant tumor cells that were not directly injected with this compound.
This process effectively creates a personalized anti-tumor vaccine, leveraging the patient's own tumor antigens to generate a targeted and durable immune response.
Preclinical and Clinical Data
Preclinical studies in mouse melanoma models have demonstrated the potent anti-tumor efficacy of this compound, showcasing both significant primary tumor regression and a robust abscopal effect. A Phase 1/2a clinical trial in patients with unresectable metastatic solid tumors has also shown promising results in terms of safety and immune activation.
Preclinical Efficacy in Melanoma Mouse Models
| Model | Treatment | Primary Tumor Regression | Metastasis/Secondary Tumor Growth | Survival Benefit | Reference |
| B16.F10 Melanoma | This compound | Nearly 50% complete regression | Protection from development of distant lesions | Significant survival benefit (23% mortality vs. 43% in controls) | |
| B16.OVA Melanoma | This compound | 67% complete regression | Not specified | Not specified | |
| JB/RH Melanoma | This compound | Primary tumor regression and protection from distal tumor development | Protection from development of distal, uninjected lesions | Survival benefit observed |
Phase 1/2a Clinical Trial Data (Metastatic Solid Tumors)
| Endpoint | Result | Reference |
| Safety and Tolerability | Safe and well-tolerated with no dose-limiting toxicities reported. | |
| Immune Response Biomarkers (in evaluable patients) | ||
| Increase in Alpha-Gal antibodies | Observed in most patients analyzed. | |
| Increase in Antigen Presenting Cells (APCs) | Observed in most tissue samples analyzed. | |
| T-cell and Macrophage Tumor Infiltration (injected tumors) | Seen in approximately one-third of patients. | |
| T-cell and Macrophage Tumor Infiltration (uninjected lesions) | Seen in approximately half of patients. | |
| Clinical Efficacy | 29% of patients achieved a best overall response of stable disease. |
Experimental Protocols
Murine Melanoma Abscopal Model
-
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack the α-Gal epitope and can produce anti-Gal antibodies.
-
Tumor Cell Lines: B16.F10 or JB/RH melanoma cells, which also lack α-Gal expression.
-
Tumor Induction: Mice are subcutaneously injected with melanoma cells to establish a primary tumor. In some studies, a second, distal tumor is established to directly observe the abscopal effect.
-
Treatment: Once tumors reach a treatable size, this compound (or a placebo control like PBS) is injected directly into the primary tumor. Typically, two injections are administered 24 hours apart.
-
Monitoring: Primary and secondary tumor growth is monitored for a specified period (e.g., up to 32 or 90 days). Survival of the mice is also recorded.
-
Analysis: Tumor regression is assessed by measuring tumor volume. The abscopal effect is determined by the inhibition of growth or regression of the untreated, distal tumor. Immune cell infiltration and complement activation can be analyzed by ELISA and immunofluorescence of tumor tissue.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound mechanism of action.
Experimental Workflow for Assessing this compound Efficacy
Caption: Preclinical experimental workflow.
References
- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 4. Facebook [cancer.gov]
A Comparative Guide to Biomarkers for Predicting Response to AGI-134 and Other Intratumoral Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to AGI-134, a novel synthetic intratumoral immunotherapy, and other currently available or investigational intratumoral treatments. The information presented is intended to aid researchers and clinicians in understanding the mechanisms of these therapies and in identifying patient populations most likely to benefit.
Introduction to this compound and Intratumoral Immunotherapy
This compound is a first-in-class, fully synthetic glycolipid, Galα1-3Galβ1-4GlcNAc (α-Gal), designed to be injected directly into solid tumors. This in-situ vaccination approach leverages the naturally occurring high abundance of anti-α-Gal antibodies in humans to initiate a cascade of immune responses against the tumor.[1] The goal of intratumoral immunotherapy is to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are recognized and attacked by the immune system. This is achieved by generating a robust, tumor-specific T-cell response that can lead to the regression of both injected and distant, non-injected tumors (an abscopal effect).
Mechanism of Action: this compound
The mechanism of this compound is a multi-step process that transforms the patient's own tumor into a personalized vaccine.
References
Long-Term Immunity and Memory Response After AGI-134 Therapy: A Comparative Guide
A Paradigm Shift in Cancer Immunotherapy: In-Situ Vaccination with AGI-134
This compound is an investigational intratumoral immunotherapy designed to generate a patient-specific anti-tumor immune response. By creating an "in-situ vaccine," this compound aims to induce not only the regression of treated tumors but also a durable, systemic immunity that can recognize and eliminate metastatic disease and prevent recurrence. This guide provides a comprehensive comparison of this compound's performance with other intratumoral immunotherapies, supported by preclinical and clinical data, and details the experimental protocols used to evaluate its long-term efficacy.
This compound is a synthetic alpha-Gal glycolipid that, when injected into a tumor, spontaneously inserts into the membranes of cancer cells. This "paints" the tumor cells with alpha-Gal epitopes, which are recognized by the naturally abundant anti-Gal antibodies present in humans. This interaction triggers a powerful and multi-faceted anti-tumor immune response.[1]
The binding of anti-Gal antibodies to this compound-labeled tumor cells initiates a cascade of immune events, including complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to rapid tumor cell death.[1] This process releases a broad array of tumor-associated antigens in an inflammatory context, attracting and activating antigen-presenting cells (APCs). These APCs then prime a systemic, tumor-specific T-cell response, which is crucial for targeting distant metastases (an abscopal effect) and establishing long-term immunological memory.[1]
Comparative Performance of this compound and Other Intratumoral Immunotherapies
The landscape of intratumoral immunotherapy is diverse, with several approaches aiming to convert "cold" tumors into "hot" ones that are responsive to the immune system. The following tables provide a comparative overview of this compound against other prominent intratumoral therapies, including oncolytic viruses, Toll-like receptor (TLR) agonists, and stimulator of interferon genes (STING) agonists.
Preclinical Efficacy: A Look at the Foundational Data
| Therapy Class | Agent | Cancer Model | Key Efficacy Data | Long-Term Immunity/Memory |
| Alpha-Gal Glycolipid | This compound | B16F10 Melanoma (α1,3GT-/- mice) | - Significant tumor regression compared to control.[2] - Complete tumor regression in almost 50% of treated mice vs. 24% in controls.[3] - In a dual-flank model, only 16% of this compound-treated mice developed contralateral tumors compared to 86% of controls. | A single dose protected against contralateral tumor development for over 90 days. |
| Oncolytic Virus | T-VEC (Herpes Simplex Virus) | B16-F10 Melanoma | - Induced infiltration of tumor-specific CD4+ and CD8+ T cells into injected and distant tumors. | - Generated long-lasting immunological memory, preventing relapse and metastatic spread. |
| TLR Agonist | G100 (TLR4 agonist) | B16/OVA Melanoma | - In combination with a cancer vaccine, induced complete regression of injected and non-injected tumors. | - Mice with complete tumor regression were protected upon re-challenge with tumor cells. |
| STING Agonist | ALG-031048 | CT26 Colon Carcinoma | - Complete tumor regression in 90% of animals. | - Animals with a complete response rejected a subsequent tumor re-challenge, indicating long-lasting, antigen-specific anti-tumor activity. |
Clinical Performance: Translating Preclinical Promise to Patients
| Therapy Class | Agent | Phase | Cancer Type(s) | Key Efficacy Data | Evidence of Systemic and Durable Response |
| Alpha-Gal Glycolipid | This compound | Phase 1/2a | Metastatic Solid Tumors (Melanoma, Colon, Breast, etc.) | - Best overall response of stable disease in 29% of patients. - 7 of 11 patients with stable disease had failed prior checkpoint inhibitor therapy. | - Increased T-cell and macrophage infiltration in both injected and un-injected lesions. - Most patients showed an increase in Alpha-Gal antibodies, indicating immune activation. |
| Oncolytic Virus | T-VEC (Talimogene laherparepvec) | Phase 3 | Advanced Melanoma | - Durable response rate of 16.3% vs. 2.1% with GM-CSF. - Overall response rate of 26.4% vs. 5.7%. | - Responses observed in both injected and uninjected lesions. |
| Oncolytic Virus | V937 (Coxsackievirus A21) + Ipilimumab | Phase 1b | Advanced Melanoma | - Objective response rate of 30% in all patients and 21% in patients with prior anti-PD-1 progression. | - Tumor regression in injected and non-injected lesions. - Median overall survival of 45.1 months. |
| TLR Agonist | G100 (TLR4 agonist) | Phase 1/2 | Soft Tissue Sarcoma | - Local tumor control in all 14 evaluable patients. - 1 CR (7%), 1 PR (7%), and 11 SD (79%). | - Increased T-cell infiltration in all tumors. - Increased T-cell clonality in peripheral blood. |
| STING Agonist | IACS-8779 | Phase 1 (Canine) | Glioblastoma | - Radiographic responses were dose-dependent, with >50% volumetric reduction in some subjects. | - Median progression-free survival of 14 weeks and overall survival of 32 weeks. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound's mechanism of action leading to systemic anti-tumor immunity.
Experimental Workflow for Assessing Long-Term Immunity
Caption: Workflow for evaluating long-term immunity and memory response.
Detailed Experimental Protocols
Assessment of Abscopal Effect in Preclinical Models
-
Animal Model: Utilize α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, do not express α-Gal epitopes and produce anti-Gal antibodies.
-
Tumor Implantation: Subcutaneously inject a syngeneic tumor cell line that lacks α-Gal expression (e.g., B16F10 melanoma) into both flanks of the mice.
-
Treatment: Once tumors are established, intratumorally inject this compound into the tumor on one flank only (the primary tumor). The other tumor remains untreated.
-
Monitoring: Measure the volume of both the treated and untreated tumors over time using calipers. An abscopal effect is observed if there is a significant reduction in the growth of the untreated tumor in the this compound treated group compared to the control group (e.g., PBS injection).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies specific for various immune cell markers. A typical panel for memory T-cells would include antibodies against CD3 (T-cell marker), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD44 (activated/memory T-cell marker), and CD62L (naive T-cell marker). A viability dye is also included to exclude dead cells.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the percentage and absolute number of different T-cell subsets, including naive (CD44-CD62L+), central memory (CD44+CD62L+), and effector memory (CD44+CD62L-) T-cells within the tumor microenvironment.
ELISpot Assay for Antigen-Specific T-Cell Response
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control animals.
-
Plate Coating: Coat an ELISpot plate with a capture antibody specific for a cytokine of interest, typically Interferon-gamma (IFN-γ), which is a key cytokine produced by activated T-cells.
-
Cell Stimulation: Add the isolated immune cells to the wells and stimulate them with tumor-associated antigens (e.g., tumor lysate or specific peptides).
-
Incubation: Incubate the plate to allow activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate.
-
Detection: After incubation, wash the cells away and add a detection antibody conjugated to an enzyme. Add a substrate that produces a colored spot where IFN-γ was secreted.
-
Analysis: Count the number of spots, where each spot represents a single antigen-specific, cytokine-producing T-cell. This provides a quantitative measure of the memory T-cell response.
Conclusion
This compound represents a promising intratumoral immunotherapy that leverages a unique mechanism to generate a robust and durable anti-tumor immune response. Preclinical data strongly suggest the induction of long-term immunity and a memory response capable of controlling distant disease. While direct comparative clinical trials are lacking, the available data for this compound and other intratumoral therapies highlight the potential of this therapeutic class to reshape cancer treatment. The ability of this compound to convert tumors into personalized in-situ vaccines offers a compelling strategy for patients with a variety of solid tumors, including those who have not responded to other immunotherapies. Further clinical investigation is warranted to fully elucidate the long-term benefits of this compound and its place in the evolving landscape of cancer immunotherapy.
References
- 1. Kickstarting the cancer immunity cycle with this compound [acir.org]
- 2. Assessment of Clinical Response to V937 Oncolytic Virus After Intravenous or Intratumoral Administration Using Physiologically-Based Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial watch: Toll-like receptor ligands in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AGI-134 and Other Intratumoral Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Intratumoral immunotherapy is a rapidly evolving field in oncology, offering the potential to generate systemic anti-tumor immunity through local tumor treatment. This guide provides a comparative analysis of AGI-134, a novel synthetic alpha-Gal glycolipid, against other prominent intratumoral immunotherapies. The comparison focuses on their mechanisms of action, clinical and preclinical data, and experimental protocols, presented with the aim of informing research and development decisions.
Overview of Intratumoral Immunotherapies
Intratumoral therapies are designed to convert the tumor into an in situ vaccine, stimulating a patient-specific immune response that can recognize and attack cancer cells throughout the body. This approach aims to overcome the limitations of systemic immunotherapies by concentrating the therapeutic effect within the tumor microenvironment, thereby enhancing efficacy and reducing systemic toxicity. This guide will compare this compound to the following intratumoral therapies:
-
Oncolytic Virus: Talimogene laherparepvec (T-VEC, Imlygic®)
-
Toll-Like Receptor (TLR) Agonists: CMP-001 (Vidutolimod) and Motolimod (VTX-2337)
-
Interleukin-12 (IL-12) Gene Therapy: Tavokinogene Telseplasmid (TAVO)
-
Cytokine-Antibody Fusion Protein: Daromun (L19-TNF/L19-IL2)
This compound: A Novel Synthetic Glycolipid Immunotherapy
This compound is a synthetic glycolipid that acts as an alpha-Galactosyl (α-Gal) epitope. When injected intratumorally, this compound inserts into the membranes of tumor cells, marking them for destruction by pre-existing anti-α-Gal antibodies, which are abundant in humans. This interaction triggers a powerful, localized immune response characterized by antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). The resulting tumor cell lysis releases tumor-associated antigens (TAAs) in a pro-inflammatory context, leading to the activation of dendritic cells (DCs) and subsequent priming of a systemic, tumor-specific T-cell response. This mechanism effectively turns the injected tumor into a personalized, in situ vaccine.
This compound Signaling Pathway
This compound Clinical and Preclinical Data
| Study Phase | Indication | Key Findings | Reference |
| Preclinical | Melanoma (Mouse Models) | Intratumoral this compound led to primary tumor regression and a robust abscopal effect, protecting mice from the development of distant, uninjected tumors. A synergistic anti-tumor effect was observed when combined with an anti-PD-1 antibody.[1][2] | [1][2] |
| Phase 1/2a (NCT03593226) | Unresectable Metastatic Solid Tumors | This compound was safe and well-tolerated. The study demonstrated immune activity, including an increase in alpha-Gal antibodies and infiltration of T cells and macrophages in both injected and uninjected lesions. 29% of patients achieved stable disease as the best overall response.[3] |
This compound Experimental Protocol (Phase 1/2a)
-
Study Design: Open-label, multicenter, dose-escalation (Part 1) and dose-expansion (Part 2) study.
-
Patient Population: Adults with unresectable metastatic solid tumors.
-
Treatment: Intratumoral injection of this compound. In Part 1, patients received escalating doses. In Part 2, patients received the recommended Part 2 dose.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Assessment of immune response and clinical efficacy.
Comparative Analysis of Intratumoral Immunotherapies
This section provides a detailed comparison of this compound with other leading intratumoral immunotherapies.
Talimogene laherparepvec (T-VEC, Imlygic®)
T-VEC is a genetically modified oncolytic herpes simplex virus type 1 (HSV-1). It is engineered to selectively replicate in and lyse tumor cells. T-VEC also expresses granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the recruitment and activation of dendritic cells, thereby stimulating a systemic anti-tumor immune response.
| Study Phase | Indication | Key Efficacy Results | Key Safety Findings | Reference |
| Phase 3 (OPTiM) | Advanced Melanoma | Durable Response Rate (DRR): 16.3% with T-VEC vs. 2.1% with GM-CSF. Objective Response Rate (ORR): 26.4% with T-VEC vs. 5.7% with GM-CSF. | Most common adverse events were fatigue, chills, pyrexia, nausea, and injection-site reactions. |
-
Study Design: Phase 3, multicenter, open-label, randomized controlled trial.
-
Patient Population: Patients with unresected stage IIIB, IIIC, or IV melanoma.
-
Treatment Arms: Intratumoral T-VEC vs. subcutaneous GM-CSF.
-
Primary Endpoint: Durable Response Rate (DRR).
CMP-001 (Vidutolimod)
CMP-001 is a Toll-like receptor 9 (TLR9) agonist composed of a CpG-A oligonucleotide packaged within a virus-like particle. Intratumoral injection of CMP-001 activates TLR9 on plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons and subsequent activation of a broad anti-tumor immune response.
| Study Phase | Indication | Combination Therapy | Key Efficacy Results | Key Safety Findings | Reference |
| Phase 1b (NCT02680184) | PD-1 Refractory Melanoma | Pembrolizumab | ORR: 23.5%. Median Duration of Response (DOR): 25.2 months. | Manageable safety profile. Most common treatment-related adverse events were flu-like symptoms. |
-
Study Design: Open-label, multicenter, dose-escalation and expansion study.
-
Patient Population: Patients with advanced melanoma refractory to anti-PD-1 therapy.
-
Treatment: Intratumoral CMP-001 in combination with intravenous pembrolizumab.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: ORR, DOR, and progression-free survival (PFS).
Motolimod (VTX-2337)
Motolimod is a small molecule agonist of Toll-like receptor 8 (TLR8). TLR8 is expressed by myeloid cells, including monocytes, macrophages, and dendritic cells. Intratumoral administration of motolimod activates these cells, leading to the production of pro-inflammatory cytokines and chemokines, which in turn promotes a Th1-polarized anti-tumor immune response.
| Study Phase | Indication | Combination Therapy | Key Efficacy Results | Key Safety Findings | Reference |
| Phase 2 (Active8) | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Chemotherapy + Cetuximab | No significant improvement in PFS or OS in the overall population. In a subgroup of HPV-positive patients, motolimod showed a significant improvement in PFS and OS. | Increased incidence of injection site reactions, pyrexia, and chills. | |
| Phase 1b | Recurrent/Metastatic HNSCC | Cetuximab | ORR: 15%. Disease Control Rate (DCR): 54%. | Acceptable toxicity profile. |
-
Study Design: Randomized, double-blind, placebo-controlled Phase 2 trial.
-
Patient Population: Patients with recurrent or metastatic HNSCC.
-
Treatment Arms: Standard chemotherapy and cetuximab with either motolimod or placebo.
-
Primary Endpoint: Progression-Free Survival (PFS).
Tavokinogene Telseplasmid (TAVO)
TAVO is a plasmid-based gene therapy that encodes for interleukin-12 (IL-12). It is delivered directly into the tumor followed by electroporation to facilitate cellular uptake. This leads to local production of IL-12, a potent pro-inflammatory cytokine that activates natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), driving a robust anti-tumor immune response.
| Study Phase | Indication | Combination Therapy | Key Efficacy Results | Key Safety Findings | Reference |
| Phase 2b (KEYNOTE-695) | Anti-PD-1 Refractory Melanoma | Pembrolizumab | ORR: 10.2%. Median DOR: 25.5 months. Median OS: 22.7 months. | Well-tolerated, with a low rate of grade 3/4 treatment-related adverse events. |
-
Study Design: Open-label, single-arm, multicenter Phase 2b trial.
-
Patient Population: Patients with unresectable or metastatic melanoma who have progressed on anti-PD-1 therapy.
-
Treatment: Intratumoral TAVO with electroporation in combination with intravenous pembrolizumab.
-
Primary Endpoint: Overall Response Rate (ORR).
Daromun (L19-TNF/L19-IL2)
Daromun is a combination of two immunocytokines, L19-IL2 and L19-TNF. The L19 antibody fragment targets the extra-domain B (EDB) of fibronectin, a marker of tumor neovasculature, delivering IL-2 and tumor necrosis factor-alpha (TNF-α) directly to the tumor microenvironment. This targeted delivery is designed to induce a potent, localized anti-tumor immune response and vascular disruption.
References
Revolutionizing the Tumor Microenvironment: A Comparative Analysis of Agi-134 in Enhancing T-cell Infiltration
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the ability to convert "cold" tumors, characterized by a lack of immune cell infiltration, into "hot" tumors teeming with cancer-fighting T-cells is a paramount goal. A novel contender in this arena, Agi-134, has shown significant promise in preclinical and clinical studies. This guide provides an in-depth comparison of this compound with other intratumoral immunotherapies, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this exciting field.
This compound is a synthetic alpha-Gal glycolipid designed for intratumoral administration.[1] Its mechanism of action is elegantly simple yet powerful: it integrates into the membranes of tumor cells, displaying the alpha-Gal epitope.[2][3] In humans, pre-existing, abundant anti-Gal antibodies recognize this epitope, triggering a cascade of immune responses, including complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).[2] This leads to tumor cell death, the release of tumor-associated antigens, and the creation of a pro-inflammatory tumor microenvironment, ultimately attracting and activating a robust, systemic T-cell response against the patient's specific cancer.
Comparative Analysis of T-cell Infiltration
The success of intratumoral immunotherapies is often measured by their ability to induce T-cell infiltration, particularly of cytotoxic CD8+ T-cells, into the tumor. The following tables summarize available data on T-cell infiltration following treatment with this compound and two other prominent intratumoral therapies: Talimogene laherparepvec (T-VEC), an oncolytic virus, and CpG oligodeoxynucleotides (ODNs), a Toll-like receptor 9 (TLR9) agonist.
| Therapeutic Agent | Mechanism of Action | Key Findings on T-cell Infiltration | Supporting Evidence |
| This compound | Synthetic α-Gal glycolipid; induces anti-Gal antibody-mediated tumor cell death, creating an in-situ personalized vaccine. | - Preclinical (Mouse Melanoma Models): Treatment with this compound led to the regression of primary tumors and suppressed the development of secondary tumors (abscopal effect). This effect was found to be dependent on CD8+ T-cells. - Clinical (Phase 1/2a in solid tumors): Increased T-cell and macrophage infiltration was observed in approximately one-third of evaluable patients' injected tumors and in about half of evaluable patients' uninjected lesions. | Preclinical studies in B16F10 and JB/RH melanoma models. Phase 1/2a clinical trial (NCT03593226). |
| T-VEC (Imlygic®) | Genetically modified herpes simplex virus-1; selectively replicates in and lyses tumor cells, releasing GM-CSF to stimulate an anti-tumor immune response. | - Clinical (Phase II in melanoma): A 2.4-fold median increase in CD8+ T-cell density was observed in non-injected lesions from baseline to week 6. - Clinical (Phase Ib in melanoma, combination with pembrolizumab): Responders to the combination therapy showed increased CD8+ T-cells in tumors after T-VEC treatment. | Phase II multicenter open-label study (NCT02366195). Phase Ib clinical trial. |
| CpG ODNs | Synthetic single-stranded DNA molecules containing unmethylated CpG motifs; activate TLR9, leading to dendritic cell and B-cell activation. | - Preclinical (Mouse Lymphoma and Colon Carcinoma Models): Intratumoral injection of CpG ODNs led to a significant increase in the infiltration of NK cells and CD8+ T-cells into the tumor. This resulted in the control of tumor growth and systemic immunity against uninjected tumors. | Preclinical studies in various mouse tumor models. |
Quantitative Comparison of T-cell Infiltration in a Clinical Setting
| Therapeutic Agent | Tumor Type | Change in CD8+ T-cell Infiltration | Location of Measurement | Study |
| This compound | Metastatic Solid Tumors | 35% (6/17) of evaluable patients showed an increase in cytotoxic T-cells (CD3+CD8+). | Injected Lesions | Phase 1/2a (NCT03593226) |
| This compound | Metastatic Solid Tumors | 47% (8/17) of evaluable patients showed an increase in cytotoxic T-cells (CD3+CD8+). | Uninjected Lesions | Phase 1/2a (NCT03593226) |
| T-VEC | Melanoma (Stage IIIB-IVM1c) | 2.4-fold median increase in CD8+ T-cell density from baseline to week 6. | Non-injected Lesions | Phase II (NCT02366195) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for T-cell infiltration analysis.
Caption: Comparative mechanisms leading to T-cell infiltration.
Experimental Protocols
A detailed understanding of the methodologies used to assess T-cell infiltration is crucial for interpreting and replicating study findings. Below are summarized protocols for key experimental techniques.
Immunohistochemistry (IHC) for CD8+ T-cell Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a suitable blocking serum for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for T-cell Phenotyping
-
Single-Cell Suspension Preparation:
-
Mechanically and enzymatically digest fresh tumor biopsies to obtain a single-cell suspension.
-
-
Cell Staining:
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.
-
For intracellular markers (e.g., FoxP3, IFN-γ), fix and permeabilize the cells before adding the respective antibodies.
-
-
Data Acquisition:
-
Acquire data on a multi-color flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to gate on specific T-cell populations and quantify their frequencies and marker expression levels.
-
Conclusion
This compound represents a promising in-situ vaccine approach that leverages a pre-existing and abundant antibody repertoire to initiate a potent anti-tumor immune response. The available data indicates its ability to induce T-cell infiltration in both treated and distant tumors, a critical factor for achieving systemic and durable anti-cancer effects. While direct comparative clinical trials are lacking, the evidence suggests that this compound's performance in promoting T-cell infiltration is comparable to other leading intratumoral immunotherapies like T-VEC and CpG ODNs. The unique mechanism of action of this compound, which does not rely on viral replication or a pre-existing inflammatory state, may offer advantages in certain tumor types and patient populations. Further clinical investigation is warranted to fully elucidate the comparative efficacy of these innovative therapies and to identify patient populations most likely to benefit from each approach.
References
A Comparative Analysis of the Safety and Toxicity Profiles of Agi-134 and Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment has been revolutionized by the advent of immunotherapies, which harness the body's own immune system to fight malignancies. While offering unprecedented clinical benefits, these therapies also present unique safety and toxicity challenges. This guide provides a comparative analysis of the safety profile of Agi-134, a novel intratumoral immunotherapy, against other established immunotherapy classes, including oncolytic viruses, immune checkpoint inhibitors, and CAR-T cell therapies. This objective comparison is supported by available clinical trial data and aims to inform researchers and drug development professionals.
Overview of this compound Safety Profile
This compound is a synthetic glycolipid that, when injected intratumorally, marks cancer cells for destruction by pre-existing anti-α-Gal antibodies. This process is designed to initiate a localized inflammatory response and a systemic, tumor-specific immune attack.[1][2][3]
The safety and tolerability of this compound were evaluated in a Phase 1/2a clinical trial (NCT03593226) involving 38 patients with unresectable metastatic solid tumors. The study met its primary endpoint, demonstrating that this compound is safe and well-tolerated. Key findings from the study include:
-
No dose-limiting toxicities were observed.
-
Treatment-related adverse events were predominantly transient and of mild to moderate severity.
-
The maximum tolerated dose was not reached, and a recommended Phase 2 dose of up to 200mg was established.
These findings suggest a favorable safety profile for this compound as a monotherapy.
Comparative Safety and Toxicity Data
The following table summarizes the key safety and toxicity data for this compound and selected immunotherapies from other classes. It is important to note that direct comparison of adverse event frequencies across different clinical trials can be challenging due to variations in study design, patient populations, and reporting methodologies.
| Immunotherapy Class | Agent(s) | Common Adverse Events | Serious Adverse Events |
| Intratumoral Glycolipid | This compound | Transient, mild to moderate injection site reactions, fatigue, pyrexia. | No serious drug-related adverse events reported in the Phase 1/2a study. |
| Oncolytic Virus | Talimogene laherparepvec (T-VEC) | Fatigue, chills, pyrexia, nausea, influenza-like illness, injection site pain. | Cellulitis, herpetic infection, obstructive hydrocephalus (rare). |
| Immune Checkpoint Inhibitor (Anti-PD-1) | Pembrolizumab | Fatigue, musculoskeletal pain, rash, pruritus, diarrhea, nausea, decreased appetite, pyrexia. | Immune-related adverse events (irAEs) including pneumonitis, colitis, hepatitis, endocrinopathies, nephritis. |
| Immune Checkpoint Inhibitor (Anti-PD-1) | Nivolumab | Fatigue, dyspnea, musculoskeletal pain, decreased appetite, cough, nausea, constipation. | Immune-related adverse events (irAEs) including pneumonitis, colitis, hepatitis, endocrinopathies. |
| CAR-T Cell Therapy | Axicabtagene Ciloleucel | Cytokine Release Syndrome (CRS), fever, hypotension, tachycardia, neurological toxicities (encephalopathy, headache, tremor). | Severe CRS, severe neurological toxicities, prolonged cytopenias, serious infections, secondary malignancies. |
| CAR-T Cell Therapy | Tisagenlecleucel | Cytokine Release Syndrome (CRS), hypogammaglobulinemia, fever, infections, neurological toxicities (headache, encephalopathy, delirium). | Severe CRS, severe neurological toxicities, prolonged cytopenias, serious infections, hemophagocytic lymphohistiocytosis/macrophage activation syndrome (HLH/MAS). |
Signaling Pathways and Experimental Workflows
To further understand the mechanisms and evaluation of these therapies, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for assessing immunotherapy toxicity.
Detailed Methodologies of Key Experiments
A comprehensive evaluation of immunotherapy safety involves a combination of in vitro and in vivo preclinical studies followed by rigorous clinical trial evaluation.
Preclinical Evaluation:
-
In Vitro Cytotoxicity Assays: To assess off-target effects, the immunotherapy is co-cultured with a panel of healthy human primary cells from various tissues. Cell viability is measured using assays such as MTT or LDH release to determine if the therapy induces lysis of non-cancerous cells.
-
In Vivo Toxicology Studies: These are typically conducted in at least two animal species (one rodent and one non-rodent, where relevant). The immunotherapy is administered at various dose levels, and animals are monitored for a defined period. Key methodologies include:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured regularly to assess general health status.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to analyze a comprehensive panel of parameters, including complete blood counts and markers of liver and kidney function.
-
Histopathology: At the end of the study, a full necropsy is performed, and a wide range of tissues are collected, processed, and examined by a veterinary pathologist to identify any microscopic changes.
-
Clinical Evaluation:
-
Phase 1 Clinical Trials: The primary objective is to evaluate the safety, determine the Maximum Tolerated Dose (MTD), and establish the Recommended Phase 2 Dose (RP2D). Patients are enrolled in cohorts and receive escalating doses of the immunotherapy. Dose-limiting toxicities (DLTs) are carefully monitored. The study design for the this compound Phase 1/2a trial involved a 3+3 dose-escalation design in the first part.
-
Adverse Event Monitoring and Grading: Throughout all clinical trial phases, adverse events (AEs) are meticulously recorded and graded according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This allows for a systematic and objective assessment of the severity of toxicities.
Discussion and Conclusion
The available data indicates that this compound possesses a favorable and manageable safety profile, characterized by localized and transient adverse events. This contrasts with the systemic and potentially severe toxicities associated with other immunotherapy classes.
-
Oncolytic viruses , like T-VEC, also administered intratumorally, generally have a mild toxicity profile, with systemic effects being primarily flu-like symptoms.
-
Immune checkpoint inhibitors have revolutionized cancer treatment but are associated with a broad spectrum of immune-related adverse events that can affect any organ system and can be severe or life-threatening.
-
CAR-T cell therapies , while highly effective in certain hematological malignancies, are associated with unique and potentially fatal toxicities, namely CRS and neurotoxicity, requiring specialized management.
The distinct mechanism of action of this compound, which leverages a pre-existing antibody response to induce a localized anti-tumor effect that evolves into a systemic response, may contribute to its observed safety profile. The initial inflammatory response is largely contained within the tumor microenvironment, potentially limiting systemic toxicities.
References
- 1. Neurotoxicity and Cytokine Release Syndrome After Chimeric Antigen Receptor T Cell Therapy: Insights Into Mechanisms and Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytokines in CAR T Cell–Associated Neurotoxicity [frontiersin.org]
- 3. Frontiers | Evaluating the toxicity profile of combination immune checkpoint inhibitors: a disproportionality analysis of real-world adverse events from the FDA Adverse Event Reporting System for tremelimumab, durvalumab, ipilimumab, and nivolumab [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for Agi-134
Agi-134 is a synthetic alpha-Gal glycolipid developed for cancer immunotherapy. As a research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides procedural recommendations based on its chemical nature as a glycolipid and established laboratory safety protocols.
Chemical and Physical Properties
Limited public information is available regarding the specific physical and chemical properties of this compound. The following table summarizes the known data.
| Property | Value | Source |
| Chemical Formula | C70H126N3O26P | [1] |
| Molecular Weight | 1456.73 g/mol | [1] |
| Appearance | Not specified | - |
| Solubility | Water dispersible | [2] |
| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | [3] |
Proper Disposal Procedures for this compound
As a synthetic glycolipid, this compound should be treated as a chemical waste product and disposed of according to institutional and local regulations. The following steps provide a general disposal plan.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound (e.g., unused solutions, contaminated labware, personal protective equipment) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
Do not mix this compound waste with biological or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Collection and Containerization
-
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "alpha-Gal Glycolipid"), concentration, and the date of waste accumulation.
-
Keep the waste container securely closed except when adding waste.
Step 3: Storage of Chemical Waste
-
Store the this compound waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Step 5: Decontamination of Empty Containers
-
For empty containers that held this compound, triple-rinse them with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container as regular non-hazardous waste, in accordance with your institution's policies.
Experimental Protocol: In Vitro Tumor Cell Labeling with this compound
The following is a generalized protocol for labeling tumor cells with this compound to study its immunological effects, based on published research.
-
Cell Culture: Culture tumor cells of interest (e.g., B16-F10 melanoma cells) to the desired confluency in appropriate cell culture flasks or plates.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS). The final concentration for cell treatment may vary, but concentrations around 500 µg/mL have been used in studies.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound solution to the cells and incubate for a specified period (e.g., 1 hour) at 37°C to allow for the incorporation of the glycolipid into the cell membrane.
-
-
Washing: After incubation, wash the cells multiple times with PBS to remove any unincorporated this compound.
-
Downstream Assays: The this compound labeled cells are now ready for use in various downstream immunological assays, such as complement-dependent cytotoxicity (CDC) assays, antibody-dependent cell-mediated cytotoxicity (ADCC) assays, or phagocytosis assays.
This compound Signaling Pathway and Mechanism of Action
This compound functions by labeling tumor cells with the α-Gal antigen, which is not naturally present on human cells. This triggers a pre-existing and abundant natural antibody response, leading to tumor cell destruction.
Caption: this compound mechanism of action leading to anti-tumor immunity.
This document provides foundational safety and handling information for this compound in a research setting. Always consult your institution's specific safety protocols and Environmental Health and Safety office for guidance tailored to your location and facilities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
